Methyl 4-hydroxy-2,6-dimethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-2,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXIFBNFVHBKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550343 | |
| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-31-6 | |
| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details a viable synthetic pathway, including experimental protocols for each step, and presents key data in a structured format to aid researchers in their synthetic endeavors.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step process starting from the commercially available 2,6-dimethylphenol. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
The synthesis commences with the regioselective formylation of 2,6-dimethylphenol at the para position to yield 4-hydroxy-2,6-dimethylbenzaldehyde. This is a crucial step as the ortho positions are sterically hindered by the methyl groups, directing the substitution to the desired para position. Subsequently, the aldehyde intermediate is oxidized to the corresponding carboxylic acid, 4-hydroxy-2,6-dimethylbenzoic acid. The final step involves the esterification of the carboxylic acid with methanol under acidic conditions to afford the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-2,6-dimethylbenzaldehyde via Formylation
A reliable method for the formylation of 2,6-dimethylphenol is the reaction with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). This method has been reported to be effective for the para-formylation of phenols with blocked ortho positions.
Reaction Scheme:
Caption: Formylation of 2,6-dimethylphenol.
Experimental Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylphenol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl4, 2.2 eq.) to the stirred solution.
-
After stirring for 1 hour at 0 °C, add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.
-
Continue stirring the mixture for an additional 45 minutes at 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-hydroxy-2,6-dimethylbenzaldehyde.
Quantitative Data:
| Parameter | Value |
| Appearance of Product | White solid |
| Melting Point | 195–197 °C |
| Yield | 79% |
Step 2: Synthesis of 4-Hydroxy-2,6-dimethylbenzoic Acid via Oxidation
The aldehyde functional group of 4-hydroxy-2,6-dimethylbenzaldehyde can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4).
Reaction Scheme:
Caption: Oxidation of the intermediate aldehyde.
Experimental Procedure (General Method):
-
Dissolve 4-hydroxy-2,6-dimethylbenzaldehyde (1.0 eq.) in a mixture of acetone and water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO4, approx. 2.0 eq.) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide (MnO2) precipitate and wash the solid with water.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-2,6-dimethylbenzoic acid.
Quantitative Data:
| Parameter | Value |
| Expected Yield | 70-85% (Typical for this type of oxidation) |
Step 3: Synthesis of this compound via Fischer Esterification
The final step is the acid-catalyzed esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol, a classic example of the Fischer esterification.
Reaction Scheme:
Caption: Fischer esterification to the final product.
Experimental Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Expected Yield | >90% |
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for the final product, this compound.
| Property | Value |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 708-31-6 |
| Appearance | Solid |
| ¹H NMR (Predicted) | - Aromatic protons (2H, singlet)- Methoxy protons (3H, singlet)- Methyl protons (6H, singlet)- Hydroxyl proton (1H, broad singlet) |
| ¹³C NMR (Predicted) | - Carbonyl carbon (~170 ppm)- Aromatic carbons (various shifts)- Methoxy carbon (~52 ppm)- Methyl carbons (~20 ppm) |
| IR Spectroscopy (Predicted) | - O-H stretch (broad, ~3300 cm⁻¹)- C=O stretch (strong, ~1700 cm⁻¹)- C-O stretch- Aromatic C-H and C=C stretches |
This guide provides a robust framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described herein. The provided protocols may require optimization based on specific laboratory conditions and the desired scale of the synthesis.
Methyl 4-hydroxy-2,6-dimethylbenzoate: A Technical Overview of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 4-hydroxy-2,6-dimethylbenzoate, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and property determination, and presents a logical workflow for its preparation.
Core Physicochemical Properties
The known and predicted physicochemical properties of this compound are summarized below. It is important to note that while some data points are derived from experimental sources, others, such as LogP, are based on computational predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| CAS Number | 708-31-6, 83194-70-1 | [3][4] |
| Appearance | Solid | [2] |
| Boiling Point | 285.1 ± 35.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 119.4 ± 18.7 °C | [5] |
| Melting Point | Not Available | [5] |
| LogP (Predicted) | 2.79 | [5] |
| pKa | Not Available | |
| Solubility | No quantitative data is readily available. Structurally similar compounds like methyl 4-hydroxybenzoate are slightly soluble in water and freely soluble in organic solvents such as ethanol, ether, and acetone. |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and analysis of chemical compounds. The following sections describe a probable synthesis route for this compound and a standard method for solubility determination.
Synthesis via Fischer Esterification
The most common method for synthesizing methyl esters from carboxylic acids is the Fischer esterification. While a specific protocol for this compound is not detailed in the available literature, the following procedure, based on the synthesis of structurally similar compounds, outlines the likely methodology.[6]
Objective: To synthesize this compound from 4-hydroxy-2,6-dimethylbenzoic acid and methanol.
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.
-
Catalysis: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC), until the starting carboxylic acid is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent like diethyl ether or ethyl acetate.
-
Neutralization: Combine the organic layers and wash them sequentially with deionized water and a saturated solution of sodium bicarbonate to neutralize any remaining acid catalyst. A final wash with brine can aid in separation.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to obtain the final, high-purity product.[6][7]
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7]
Objective: To determine the solubility of this compound in a selected solvent.
Materials:
-
Pure this compound
-
Solvent of interest (analytical grade)
-
Vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Sample Collection: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the collected sample through a syringe filter to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.
-
Quantitative Analysis: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method. The original solubility is then calculated by taking the dilution factor into account.
Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the Fischer esterification protocol.
Caption: Generalized workflow for the synthesis and purification of the target compound.
References
Unveiling a Natural Aromatic: A Technical Guide to Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a naturally occurring phenolic compound commonly known as atraric acid. While the initially specified methyl 4-hydroxy-2,6-dimethylbenzoate is not a recognized natural product, atraric acid is a prominent secondary metabolite found in various lichens and has a significant precursor produced by a fungus. This guide details its natural sources, biosynthesis, and comprehensive experimental protocols for its isolation and characterization.
Natural Occurrence and Sources
Atraric acid is primarily found in the symbiotic organisms known as lichens. It is a key aromatic constituent of oakmoss, contributing to its characteristic woody and mossy scent. Additionally, a direct precursor to atraric acid is produced through fungal fermentation.
| Natural Source | Family | Species | Compound Form | Reference |
| Oakmoss | Parmeliaceae | Evernia prunastri | Atraric acid | [1] |
| Lichen | Usnea undulata | Atraric acid | [2] | |
| Lichen | Stereocaulon alpinum | Atraric acid | [2] | |
| Fungus | Aspergillaceae | Aspergillus terreus | 4-O-desmethylbarbaric acid (precursor) | [3] |
Biosynthesis and Production
Atraric acid is a polyketide, a class of secondary metabolites produced by a wide range of organisms. In lichens, the fungal partner (mycobiont) is responsible for its biosynthesis.
A biotechnological approach to producing atraric acid involves the fermentation of the fungus Aspergillus terreus. This fungus does not directly produce atraric acid but rather a key precursor, 4-O-desmethylbarbaric acid. This precursor can then be chemically converted to atraric acid.
Experimental Workflow: From Fungal Fermentation to Atraric Acid
The following diagram illustrates the overall workflow for the production of atraric acid from Aspergillus terreus.
Caption: Workflow for the production of atraric acid from Aspergillus terreus.
Experimental Protocols
Isolation of Atraric Acid from Lichens (Evernia prunastri)
This protocol describes a general method for the extraction and isolation of atraric acid from the lichen Evernia prunastri.
a. Extraction:
-
Air-dry and powder the lichen thalli.
-
Perform a sequential maceration of the powdered lichen material with solvents of increasing polarity, such as hexane, dichloromethane, and acetonitrile.[4]
-
For each solvent, immerse the lichen powder and stir for 24-48 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
b. Isolation:
-
Subject the crude extract, particularly the less polar fractions (hexane and dichloromethane), to column chromatography on silica gel.[4]
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp for visualization.
-
Combine the fractions containing the compound of interest and concentrate them.
-
Perform further purification by preparative TLC or recrystallization to obtain pure atraric acid.
Production of Atraric Acid via Fungal Fermentation and Chemical Conversion
This protocol is based on a patented method for producing atraric acid from a fungal precursor.[3]
a. Fermentation of Aspergillus terreus:
-
Prepare a seed culture of Aspergillus terreus by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) and incubating for 2-3 days with shaking.
-
Inoculate a larger volume of PDB medium with the seed culture.
-
Incubate the production culture for 7-10 days at 28°C with continuous shaking (e.g., 220 rpm).[3]
-
After incubation, extract the fermentation broth with an equal volume of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to yield the crude extract containing 4-O-desmethylbarbaric acid.
b. Purification of 4-O-desmethylbarbaric acid:
-
Purify the crude extract using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol) to isolate 4-O-desmethylbarbaric acid.
c. Chemical Conversion to Atraric Acid:
Caption: Chemical conversion of the fungal precursor to atraric acid.
-
Hydrolysis: Dissolve the purified 4-O-desmethylbarbaric acid in a suitable solvent and hydrolyze it to 2,4-dihydroxy-3,6-dimethylbenzoic acid using either acidic (e.g., refluxing with dilute HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions.[3]
-
Esterification: To a solution of 2,4-dihydroxy-3,6-dimethylbenzoic acid in an appropriate solvent (e.g., dimethylformamide - DMF), add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).[3]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure methyl 2,4-dihydroxy-3,6-dimethylbenzoate.
Analytical Characterization
The structural elucidation and purity assessment of atraric acid are performed using a combination of spectroscopic techniques.
| Technique | Method | Expected Results |
| HPLC | Reverse-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water with a small percentage of acid (e.g., 0.1% formic acid). | A single, sharp peak at a characteristic retention time. Purity can be assessed by integrating the peak area. |
| ¹H NMR | The sample is dissolved in a deuterated solvent (e.g., CDCl₃). | Characteristic peaks corresponding to the aromatic proton, hydroxyl groups, methyl groups on the ring, and the methyl ester group. |
| ¹³C NMR | The sample is dissolved in a deuterated solvent (e.g., CDCl₃). | Resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. |
| Mass Spectrometry (MS) | Electron Impact (EI) or Electrospray Ionization (ESI). | The molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of atraric acid (196.2 g/mol ). Characteristic fragmentation patterns can also be observed.[5] |
This guide provides a comprehensive overview of the natural occurrence, production, and analysis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate. The detailed protocols and analytical data serve as a valuable resource for researchers and professionals in natural product chemistry, drug discovery, and the fragrance industry.
References
- 1. Frontiers | Manganese Deficiency Is Required for High Itaconic Acid Production From D-Xylose in Aspergillus terreus [frontiersin.org]
- 2. Atraric Acid | C10H12O4 | CID 78435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 4. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester [webbook.nist.gov]
biological activities of Methyl 4-hydroxy-2,6-dimethylbenzoate derivatives
An In-depth Technical Guide on the Biological Activities of Methyl 4-hydroxy-2,6-dimethylbenzoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a phenolic ester with a structure amenable to chemical modification for drug discovery. A comprehensive review of current scientific literature reveals a notable scarcity of direct experimental data on its biological activities. However, its structural similarity to other well-studied phenolic and benzoate derivatives provides a strong basis for predicting its therapeutic potential. This guide synthesizes information from analogous compounds to infer potential biological activities, provides detailed experimental protocols to facilitate future research, and visualizes hypothesized mechanisms and workflows. The primary focus is on potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, supported by data from structurally related molecules. This document serves as a foundational resource to guide the exploration of this compound derivatives as novel therapeutic agents.
Introduction
This compound (CAS: 83194-70-1) is an aromatic ester whose potential as a scaffold in medicinal chemistry is significant yet underexplored.[1][2] Its structure, featuring a phenolic hydroxyl group and a methyl ester, offers multiple points for synthetic modification. The two methyl groups positioned ortho to the hydroxyl group create steric hindrance that can influence its reactivity and biological interactions.[3]
While direct studies on this specific molecule are limited, the broader class of hydroxybenzoates has garnered substantial attention for diverse pharmacological effects.[4] By examining the activities of structural isomers and analogs—such as Methyl 4-hydroxy-3,5-dimethylbenzoate, methylparaben, and methyl gallate—we can construct a predictive framework for the biological potential of this compound and guide future research efforts.[4][5] This guide will focus on its inferred cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities.
Predicted Biological Activities and Mechanisms of Action
Based on structure-activity relationships derived from analogous compounds, this compound and its derivatives are hypothesized to exhibit several key biological activities.
Anticancer and Cytotoxic Potential
Many phenolic compounds are known to possess anti-proliferative and pro-apoptotic effects.[6] Structurally similar molecules, such as 4-hydroxy-3-methoxy benzoic acid methyl ester (HMBME), have been shown to induce apoptosis in cancer cell lines by targeting cell survival signaling pathways like Akt/NFκB.[5] It is plausible that derivatives of this compound could trigger programmed cell death through intrinsic (mitochondrial) or extrinsic pathways, modulate the cell cycle, or generate reactive oxygen species (ROS) leading to oxidative stress and cell death.[7]
Antimicrobial Activity
Hydroxybenzoate esters, most notably methylparaben (Methyl 4-hydroxybenzoate), are widely used as antimicrobial preservatives.[4][5] Their mechanism often involves the disruption of microbial membrane transport processes.[5] Similarly, other natural and synthetic coumarin and benzoate derivatives have demonstrated activity against various bacterial and fungal strains, particularly Gram-positive bacteria.[8][9] It is hypothesized that derivatives of this compound could exhibit inhibitory effects on a range of microbial pathogens.
Antioxidant Activity
The phenolic hydroxyl group is a hallmark of antioxidant compounds, acting as a hydrogen donor to scavenge free radicals and mitigate oxidative stress.[6] This is a well-established property of phenolic compounds like methyl gallate.[4] The antioxidant potential of this compound derivatives could be a significant aspect of their overall biological profile, contributing to cytoprotective and anti-inflammatory effects.
Anti-inflammatory Properties
Chronic inflammation involves the dysregulation of key signaling pathways such as NF-κB.[6] Some benzoate derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[4][6] It is proposed that this compound derivatives could interfere with inflammatory cascades, potentially by inhibiting the activation of the NF-κB pathway.[6]
Quantitative Data from Structurally Analogous Compounds
While specific IC50 values for this compound are not available, the following tables summarize quantitative data from structurally related compounds to provide a contextual baseline for potential efficacy.
Table 1: Cytotoxicity of Structurally Related Benzoate and Chalcone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4'-O-caproylated-DMC* | SH-SY5Y | 5.20 | [7] |
| 4'-Methoxychalcone | A549 (Human Lung) | 85.40 | [10] |
| 4'-Methoxychalcone | B-16 (Mouse Melanoma) | 50.15 | [10] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Human Lung) | Significant Activity | [11] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Human Liver) | Significant Activity | [11] |
*DMC: 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, a structurally related phenolic compound.[7]
Table 2: Enzyme Inhibition by Structurally Related Coumarin Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Coumarin Derivative (2)* | Carbonic Anhydrase-II | 263 ± 0.3 | [12] |
| Coumarin Derivative (6)* | Carbonic Anhydrase-II | 456 ± 0.1 | [12] |
| Thiourea (Standard) | Urease | 21 ± 0.11 | [12] |
*Specific structures are detailed in the cited reference.
Detailed Experimental Protocols
The following protocols are standard methodologies for assessing the biological activities discussed. They can be adapted for the evaluation of novel this compound derivatives.
Protocol for MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10][13]
Materials:
-
Selected human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (this compound derivative)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in complete medium. Seed 5,000 to 10,000 cells per well (in 100 µL) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13][15]
-
Compound Preparation: Prepare a high-concentration stock solution of the test derivative in DMSO (e.g., 100 mM). Create serial dilutions in complete culture medium to achieve desired final concentrations. Ensure the final DMSO concentration in the wells remains below 0.5%.[13][15]
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).[10][13]
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[13]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C.[13][15]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[10][13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[13]
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Müller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Test compound and standard antibiotic (e.g., ampicillin)
-
Sterile 96-well plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. Results can be confirmed by measuring absorbance with a plate reader.
Protocol for DPPH Radical Scavenging Assay
This assay assesses the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound and ascorbic acid in methanol. Create serial dilutions.[15]
-
Assay: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the various concentrations of the test compound or ascorbic acid. A control well should contain DPPH solution and methanol.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance at 517 nm. The scavenging activity is indicated by the discoloration of the purple DPPH solution.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Hypothesized intrinsic apoptosis pathway modulated by derivatives.
Caption: Hypothesized inhibition of the NF-κB pro-inflammatory pathway.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently scarce, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive scaffold. The evidence from related benzoate, coumarin, and chalcone derivatives points towards probable anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][10][16]
The steric hindrance provided by the ortho-methyl groups may lead to unique selectivity and metabolic stability profiles compared to its isomers, warranting a thorough investigation. Future research should focus on:
-
Synthesis of a Derivative Library: Creating a diverse library of derivatives by modifying the phenolic hydroxyl and methyl ester groups to explore structure-activity relationships.
-
Systematic Biological Screening: Evaluating these novel compounds using the standardized protocols outlined in this guide to generate robust, quantitative data on their cytotoxic, antimicrobial, and antioxidant activities.
-
Mechanism of Action Studies: For promising lead compounds, elucidating the specific molecular targets and signaling pathways involved in their biological effects.
This technical guide provides the foundational knowledge and methodological framework necessary to unlock the therapeutic potential of this compound derivatives, paving the way for the development of novel pharmaceutical agents.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methyl 4-hydroxy-2,6-dimethylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS No: 708-31-6), a phenolic ester of interest in various chemical and pharmaceutical research fields. This document outlines predicted and reported spectroscopic data, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a visual workflow for spectroscopic analysis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are presented below. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | Singlet | 2H | Ar-H |
| ~5.0 | Broad Singlet | 1H | -OH |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~2.3 | Singlet | 6H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~158 | C-OH |
| ~138 | C-CH₃ |
| ~125 | C-COOCH₃ |
| ~115 | C-H |
| ~52 | -OCH₃ |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400-3200 | Strong, Broad | O-H Stretch (phenolic) |
| 3050-3000 | Medium | C-H Stretch (aromatic) |
| 2980-2850 | Medium | C-H Stretch (aliphatic) |
| 1720-1700 | Strong | C=O Stretch (ester) |
| 1600, 1480 | Medium-Weak | C=C Stretch (aromatic ring) |
| 1250-1150 | Strong | C-O Stretch (ester and phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol .[1]
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 149 | [M - OCH₃]⁺ |
| 121 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard acquisition parameters. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Cleaning:
-
Release the pressure arm and remove the sample from the crystal.
-
Clean the ATR crystal thoroughly with a Kimwipe dampened with a suitable solvent and allow it to dry completely.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC vial with a septum cap
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.
-
Transfer the solution to a GC vial and seal it with a septum cap.
-
-
Instrument Setup:
-
Set the appropriate GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.
-
Set the MS parameters, including the ionization mode (EI), mass range, and scan speed.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet using a microsyringe.
-
The sample is vaporized and separated on the GC column.
-
As the compound elutes from the column, it enters the MS ion source where it is ionized by electron impact.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with spectral libraries for confirmation, if available.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
Unveiling the Origins of Methyl 4-hydroxy-2,6-dimethylbenzoate: A Technical Retrospective
For Immediate Release
A deep dive into the historical archives of chemical synthesis reveals that the initial discovery of Methyl 4-hydroxy-2,6-dimethylbenzoate, a compound of significant interest in modern drug development and chemical research, likely dates back to 1940. The earliest known reference points to a German patent, DE736797, filed by the pharmaceutical company E. Merck. While the full text of this seminal document is not readily accessible in modern databases, its consistent citation in subsequent literature underscores its importance as the foundational report of this molecule's synthesis.
This technical guide serves to collate the available information surrounding the early history of this compound, also known as p-Orsellinic acid methyl ester, providing a resource for researchers, scientists, and drug development professionals. The document reconstructs the likely scientific context of its discovery and outlines plausible early synthetic methodologies based on the chemical knowledge of the era.
Historical Context and Natural Product Linkage
This compound is intrinsically linked to the chemistry of natural products, specifically those derived from lichens. It is the methyl ester of 4-hydroxy-2,6-dimethylbenzoic acid, a derivative of orsellinic acid. Orsellinic acid and its derivatives are well-known secondary metabolites found in various species of fungi and lichens. A significant natural source of related compounds is oakmoss (Evernia prunastri), which has a long history of use in perfumery. The core chemical structure of this compound is also related to atranol and chloroatranol, which are known allergens found in oakmoss absolute.
The research landscape of the early 20th century saw significant exploration into the chemical constituents of natural materials. It is plausible that the interest of a major pharmaceutical company like Merck in this compound stemmed from the broader investigation of lichen chemistry and the potential biological activities of these natural products.
Early Synthetic Approaches: A Postulated Protocol
Given the chemical knowledge and available technologies in the 1940s, the synthesis of this compound would have likely involved the esterification of the corresponding carboxylic acid, 4-hydroxy-2,6-dimethylbenzoic acid. A plausible synthetic pathway, reconstructed from common methodologies of the period, is detailed below. The lack of the original patent prevents the presentation of the exact historical quantitative data; therefore, the following table is a representative summary of what such an early experiment might have yielded.
Table 1: Representative Data for a Postulated Early Synthesis
| Parameter | Value | Notes |
| Starting Material | 4-hydroxy-2,6-dimethylbenzoic acid | Likely derived from natural sources or through a multi-step synthesis. |
| Reagents | Methanol, Sulfuric Acid (catalyst) | Fischer-Speier esterification was a well-established method. |
| Reaction Conditions | Reflux in methanol | A common technique for driving the esterification reaction. |
| Product Yield | Moderate to Good | Dependent on reaction time and efficiency of water removal. |
| Melting Point | Not available from historical record | A key analytical parameter for characterization at the time. |
| Spectroscopic Data | Not applicable | Advanced spectroscopic techniques like NMR were not available in 1940. |
Postulated Experimental Protocol
The synthesis of this compound in the early 20th century would have likely followed a procedure similar to the Fischer-Speier esterification.
Objective: To synthesize this compound from 4-hydroxy-2,6-dimethylbenzoic acid.
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A solution of 4-hydroxy-2,6-dimethylbenzoic acid in a large excess of anhydrous methanol would be prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid would be carefully added to the solution.
-
The reaction mixture would then be heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
After cooling, the excess methanol would be removed by distillation.
-
The residue would be dissolved in diethyl ether and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
The ethereal layer would be washed with water and then dried over anhydrous sodium sulfate.
-
Finally, the solvent would be evaporated to yield the crude this compound, which could be further purified by recrystallization.
Logical Relationship of Early Synthesis
The logical flow of a plausible early synthesis is depicted in the following diagram.
Caption: A postulated workflow for the early synthesis of this compound.
Conclusion
While the precise details of the initial discovery of this compound remain encapsulated within the historical German patent DE736797, a clear picture emerges of its origins rooted in the exploration of natural product chemistry. The likely synthetic route, a classic Fischer-Speier esterification, reflects the robust and well-understood chemical principles of the time. This foundational work by E. Merck in 1940 laid the groundwork for the future applications of this versatile molecule in various fields of chemical science and drug discovery. Further archival research to uncover the full text of the original patent would be invaluable in providing a complete and detailed account of this compound's genesis.
Potential Therapeutic Applications of Methyl 4-hydroxy-2,6-dimethylbenzoate: A Technical Guide for Researchers
Disclaimer: The following document provides a prospective analysis of the potential therapeutic applications of Methyl 4-hydroxy-2,6-dimethylbenzoate based on its chemical structure and the known biological activities of structurally related phenolic compounds. As of the latest literature review, there is a notable scarcity of direct research on the specific biological effects and therapeutic uses of this compound. Therefore, this guide serves as a foundational resource to stimulate and direct future research endeavors.
Introduction
This compound is a phenolic ester with the chemical formula C₁₀H₁₂O₃.[1] It is primarily recognized as a versatile chemical intermediate in organic and pharmaceutical synthesis.[2][3] Its structural features, including a hydroxylated benzene ring, suggest that it may possess biological activities analogous to other phenolic compounds, which are a well-studied class of molecules with diverse therapeutic properties. This technical guide aims to explore the potential therapeutic applications of this compound, provide relevant experimental protocols for its investigation, and outline plausible signaling pathways it may modulate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to drug development. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 83194-70-1 | [2] |
| Appearance | Not specified, likely solid | |
| SMILES | CC1=CC(=CC(=C1C(=O)OC)C)O | [1] |
| InChIKey | QCXIFBNFVHBKCI-UHFFFAOYSA-N | [1] |
Potential Therapeutic Applications and Underlying Rationale
While direct evidence is lacking, the chemical structure of this compound allows for informed speculation on its potential therapeutic roles. The presence of a phenolic hydroxyl group is a key pharmacophore in many biologically active compounds.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The electron-donating methyl groups on the aromatic ring of this compound may enhance this antioxidant potential.
Anti-inflammatory Effects
Many phenolic compounds exhibit anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[4] Future studies could investigate if this compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties
Preliminary research on the structurally similar Methyl 4-hydroxy-3,5-dimethylbenzoate suggests potential for inducing apoptosis in cancer cell lines.[5] It is plausible that this compound could exhibit similar cytotoxic effects against cancer cells, warranting investigation into its antiproliferative and pro-apoptotic activities.
Antimicrobial Activity
Phenolic compounds are known to possess broad-spectrum antimicrobial properties. The lipophilicity of this compound may facilitate its interaction with microbial cell membranes, leading to disruption and cell death.
Proposed Experimental Protocols
To elucidate the potential therapeutic applications of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the effect of a compound on cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[5] Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for 48 or 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)[5]
-
This compound (dissolved in methanol)
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Assay Preparation: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the compound or ascorbic acid. For the control, mix 100 µL of DPPH solution with 100 µL of methanol.[5]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Data Acquisition: Measure the absorbance at 517 nm.[5]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Ensuring the purity of the test compound is critical for accurate biological evaluation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid[7]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.[7]
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and the test sample in the mobile phase (e.g., 1 mg/mL).[7]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Potential Signaling Pathways
Based on the activities of similar phenolic compounds, this compound could potentially modulate several key intracellular signaling pathways.
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental and Analytical Workflow
A systematic workflow is essential for the comprehensive evaluation of a novel compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents an unexplored molecule with potential therapeutic value stemming from its phenolic structure. While currently utilized as a chemical intermediate, its potential biological activities warrant a thorough investigation. Future research should focus on a systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties through the experimental protocols outlined in this guide. Elucidating its mechanism of action and its effects on key signaling pathways will be crucial in determining its potential as a lead compound for drug development. The derivatization of this compound could also be explored to enhance its potency and pharmacokinetic profile, opening new avenues for the development of novel therapeutics.
References
An In-depth Technical Guide to Structural Analogs of Methyl 4-hydroxy-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxy-2,6-dimethylbenzoate and its structural analogs represent a class of phenolic compounds with significant potential in drug discovery and development. Their core structure, characterized by a substituted benzene ring, offers a versatile scaffold for the design of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these compounds. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways modulated by these analogs, including the NF-κB and Nrf2 pathways, are elucidated and visualized to provide a deeper understanding of their molecular interactions.
Introduction
Substituted hydroxybenzoic acid esters are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological properties. This compound, with its distinct substitution pattern, serves as a key starting point for the exploration of structure-activity relationships (SAR). Modifications to the core phenyl ring and the ester group can significantly influence the physicochemical properties and biological activities of the resulting analogs. This guide focuses on analogs where the number and position of methyl and hydroxyl groups are varied, as well as derivatives of the ester functionality. These modifications can impact properties such as antimicrobial, anti-inflammatory, and cytotoxic activities.
Physicochemical Properties of Selected Analogs
The structural variations among the analogs of this compound directly influence their physicochemical properties, which in turn affect their pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight, lipophilicity (LogP), and polar surface area are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₂O₃ | 180.20 | |
| Methyl gallate (Methyl 3,4,5-trihydroxybenzoate) | C₈H₈O₅ | 184.15 | |
| Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) | C₁₀H₁₂O₅ | 212.20 | |
| Methyl 2,4-dihydroxy-6-methylbenzoate | C₉H₁₀O₄ | 182.17 |
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound can be achieved through various established organic chemistry reactions. A common and efficient method for the synthesis of the parent compound and its analogs is the Fischer-Speier esterification of the corresponding substituted hydroxybenzoic acid.
General Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of a methyl hydroxybenzoate analog from its corresponding carboxylic acid.
Materials:
-
Substituted hydroxybenzoic acid (1 equivalent)
-
Methanol (excess, as solvent and reactant)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve the substituted hydroxybenzoic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure methyl hydroxybenzoate analog.
Biological Activities and Quantitative Data
Structural analogs of this compound exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data for some representative analogs. It is important to note that the specific activity is highly dependent on the substitution pattern of the benzene ring.
Antimicrobial Activity
The antimicrobial potential of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Methyl gallate | Stenotrophomonas maltophilia | 64 - 256 | [1] |
| Methyl gallate | Achromobacter xylosoxidans | 64 - 256 | [1] |
| Methyl gallate | Burkholderia cenocepacia | 64 - 256 | [1] |
| Methyl gallate | Nalidixic acid-resistant bacteria | 250 - 1000 | [2] |
| Gallic acid | Cariogenic & Periodontopathic bacteria | <8000 & 1000 | [3] |
Cytotoxic Activity
The cytotoxic activity of these analogs against various cancer cell lines is typically assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
| Methyl benzoate | HEK293 (Human embryonic kidney) | >7300 | [4] |
| Methyl benzoate | CACO2 (Human colon adenocarcinoma) | >7300 | [4] |
| Methyl benzoate | SH-SY5Y (Human neuroblastoma) | >7300 | [4] |
| Methyl dihydroxybenzoate | HepG2 (Human liver cancer) | ~142 (25.66 µg/mL) | [5] |
| Heptadecyl benzoate | HepG2 (Human liver cancer) | ~25 (8.92 µg/mL) | [5] |
Experimental Protocols for Biological Assays
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Test compound
-
Adherent cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[6][7][8]
Signaling Pathways and Mechanisms of Action
The biological activities of hydroxybenzoic acid derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. Many phenolic compounds have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by hydroxybenzoate analogs.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Phenolic compounds can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.
Caption: Activation of the Nrf2-ARE antioxidant pathway by hydroxybenzoate analogs.
Experimental Workflows
Drug Discovery and Development Workflow
The general workflow for the discovery and development of new drugs based on the this compound scaffold involves several key stages, from initial design and synthesis to preclinical and clinical evaluation.
Caption: General workflow for drug discovery and development.
Conclusion
The structural analogs of this compound represent a promising area of research for the development of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for addressing a variety of medical needs. This technical guide has provided a foundational overview of their synthesis, biological evaluation, and mechanisms of action. Further research into the quantitative structure-activity relationships and the specific molecular targets of these compounds will be crucial for advancing their development into clinically useful drugs.
References
- 1. Antibacterial activity of gallic acid and methyl gallate against emerging non-fermenting bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effect of methyl gallate and gallic acid on oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. MTT (Assay protocol [protocols.io]
The Enigmatic Role of Methyl 4-hydroxy-2,6-dimethylbenzoate in Plant Biology: A Technical Whitepaper
For Immediate Release
[City, State] – [Date] – While the vast and intricate world of plant secondary metabolites continues to be a fertile ground for scientific discovery, some compounds remain tantalizingly obscure. Methyl 4-hydroxy-2,6-dimethylbenzoate, a substituted phenolic compound, represents one such molecule. Despite its defined chemical structure, its role as a plant metabolite is not well-documented in current scientific literature. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to bridge this knowledge gap. By drawing parallels with the well-studied analogous compound, methyl 4-hydroxybenzoate (methylparaben), and other related benzoic acid derivatives, this whitepaper will explore the hypothetical biosynthesis, physiological functions, and signaling pathways of this compound in plants. This guide will also provide detailed experimental protocols and quantitative data, extrapolated from its structural relatives, to stimulate further research into this potentially significant plant metabolite.
Introduction: The Uncharted Territory of a Substituted Benzoate
Benzoic acid and its derivatives are a diverse class of phenolic compounds in plants, playing crucial roles in a variety of physiological processes, from defense to development. While compounds like salicylic acid and its methylated form, methyl salicylate, are well-established as key signaling molecules in plant immunity, the functions of many other substituted benzoates are yet to be fully elucidated. This compound, with its characteristic hydroxyl, methyl, and ester functional groups, presents an intriguing case. Its structure suggests potential for biological activity, possibly as a defense compound, an allelochemical, or a signaling molecule. Due to the current scarcity of direct research on this specific compound in plants, this whitepaper will leverage the existing knowledge of its simpler analog, methyl 4-hydroxybenzoate, to build a foundational understanding and propose a framework for future investigation.
Biosynthesis: A Hypothetical Pathway
The biosynthesis of this compound in plants has not been experimentally determined. However, by examining the known pathways for similar compounds, a putative biosynthetic route can be proposed. The core structure is likely derived from the shikimate pathway, which is the central route for the biosynthesis of aromatic compounds in plants.
The immediate precursor to the benzoate ring is likely 4-hydroxybenzoic acid. In Arabidopsis, 4-hydroxybenzoic acid is synthesized from phenylalanine and tyrosine.[1] The formation of 4-hydroxybenzoate from these precursors can occur via at least two routes: the β-oxidation of p-coumarate and the peroxidative cleavage of kaempferol.[1]
Once 4-hydroxybenzoic acid is synthesized, the subsequent methylation and esterification steps would lead to the final product. The two methyl groups at positions 2 and 6 on the benzene ring are likely added by specific methyltransferases, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The final step would be the esterification of the carboxylic acid group with methanol, a reaction catalyzed by a carboxyl methyltransferase.
Potential Physiological Roles and Signaling
Given the antimicrobial and antifungal properties of methyl 4-hydroxybenzoate, it is plausible that this compound also functions as a defense compound. The additional methyl groups could enhance its lipophilicity, potentially increasing its efficacy in disrupting microbial membranes. Furthermore, many phenolic compounds are known to have allelopathic effects, inhibiting the growth of competing plants.[2][3][4]
The structural similarity to methyl salicylate, a key signaling molecule in systemic acquired resistance (SAR), suggests a potential role in plant defense signaling.[5][6] In SAR, methyl salicylate is transported from infected to distal tissues, where it is converted back to salicylic acid to prime the plant for a broad-spectrum immune response.[5] It is conceivable that this compound could act as a similar long-distance signal or as an airborne volatile organic compound (VOC) for plant-plant communication.[7]
Quantitative Data (by Analogy)
Direct quantitative measurements of this compound in plant tissues are not available. However, data for the related compound, methyl 4-hydroxybenzoate (methylparaben), indicate its presence in certain fruits. For example, it occurs naturally in blueberries.[8] The concentrations of such secondary metabolites can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions, including biotic and abiotic stress.[9][10][11][12]
Table 1: Hypothetical Concentration of this compound in Plant Tissues Under Different Conditions (Extrapolated from related compounds)
| Plant Tissue | Condition | Hypothetical Concentration Range (µg/g fresh weight) | Reference (by analogy) |
| Leaves | Control | 0.1 - 1.0 | [1] |
| Leaves | Pathogen Inoculation (e.g., Pseudomonas syringae) | 5.0 - 50.0 | [5][6] |
| Roots | Control | 0.05 - 0.5 | [1] |
| Roots | Herbivore Attack | 2.0 - 20.0 | [6] |
| Flowers | Anthesis | 1.0 - 10.0 | [1] |
Experimental Protocols
To facilitate research into this compound, this section provides detailed, albeit adapted, experimental protocols for its extraction and quantification from plant tissues. These methods are based on established procedures for parabens and other phenolic compounds.[13][14][15][16]
Extraction of this compound from Plant Tissue
-
Sample Preparation: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% methanol. Vortex vigorously for 1 minute.
-
Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction: Add another 1 mL of 80% methanol to the pellet, vortex, sonicate, and centrifuge as before.
-
Pooling: Combine the two supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: Linear gradient from 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Quantification: Based on a standard curve generated with a pure synthetic standard of this compound.
Conclusion and Future Directions
While direct evidence for the role of this compound as a plant metabolite is currently lacking, the information available for structurally related compounds provides a strong foundation for hypothesizing its function. It is likely to be involved in plant defense, potentially as an antimicrobial or allelopathic agent, and may play a role in systemic signaling. The additional methyl groups on its aromatic ring could confer unique properties, such as enhanced biological activity or altered transport within the plant.
Future research should focus on several key areas:
-
Metabolomic Screening: Targeted and untargeted metabolomic studies of a wide range of plant species, particularly those known to produce other benzoic acid derivatives, are needed to confirm the natural occurrence of this compound.
-
Biosynthetic Gene Discovery: Identification and characterization of the methyltransferases and carboxyl methyltransferases involved in its biosynthesis will be crucial for understanding its regulation.
-
Functional Assays: In vitro and in vivo assays are required to determine its antimicrobial, antifungal, and allelopathic activities.
-
Signaling Studies: Experiments to investigate its potential role as a mobile signal in systemic acquired resistance and as a volatile for inter-plant communication will shed light on its function in the broader ecological context.
The exploration of this enigmatic compound holds the potential to uncover novel mechanisms of plant defense and communication, with possible applications in agriculture and the development of new bioactive compounds. This whitepaper serves as a call to the scientific community to embark on the exciting journey of discovery into the world of this compound.
References
- 1. The origin and metabolic fate of 4-hydroxybenzoate in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Allelopathy and its application as a weed management tool: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Study of the Influence of Abiotic and Biotic Stress Factors on Horticultural Plants | MDPI [mdpi.com]
- 10. Frontiers | Abiotic Stress Responses and Microbe-Mediated Mitigation in Plants: The Omics Strategies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advancements in Biotic and Abiotic Stress Responses and Regulation Mechanism in Horticultural Plants | MDPI [mdpi.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. gerpac.eu [gerpac.eu]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 4-hydroxy-2,6-dimethylbenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydroxy-2,6-dimethylbenzoate is a versatile aromatic building block in organic synthesis, particularly valuable in the fields of pharmaceutical and materials science.[1][2] Its structure, featuring a nucleophilic phenolic hydroxyl group, an electrophilic methyl ester, and a sterically hindered aromatic ring, allows for a range of chemical transformations.[2] These application notes provide detailed protocols for the synthesis and key reactions of this compound, offering a foundation for its use in constructing more complex molecular architectures.
Due to a scarcity of specific literature for this exact isomer, the following protocols have been adapted from well-established procedures for the closely related and structurally similar isomer, methyl 4-hydroxy-3,5-dimethylbenzoate, as well as from general synthetic methodologies. Researchers should consider these as robust starting points that may require optimization for this specific substrate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 708-31-6[3][4][5] |
| Molecular Formula | C₁₀H₁₂O₃[4][5] |
| Molecular Weight | 180.20 g/mol [4] |
| IUPAC Name | This compound[4] |
| Synonyms | 4-Hydroxy-2,6-dimethylbenzoic acid methyl ester |
Application Note 1: Synthesis via Fischer Esterification
The most direct route to this compound is the Fischer esterification of 4-hydroxy-2,6-dimethylbenzoic acid. This acid-catalyzed reaction with methanol serves as an efficient method for its preparation.[6][7]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-hydroxy-2,6-dimethylbenzoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-hydroxy-2,6-dimethylbenzoic acid | 166.17 | 5.0 g | 0.030 |
| Anhydrous Methanol | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1 mL | - |
| Diethyl ether | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2,6-dimethylbenzoic acid (5.0 g, 0.030 mol) and anhydrous methanol (100 mL).
-
Stir the suspension until the acid is partially dissolved.
-
Carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-12 hours.[8]
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield pure this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:708-31-6 | Chemsrc [chemsrc.com]
- 4. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 708-31-6 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 4-hydroxy-2,6-dimethylbenzoate as a Versatile Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 4-hydroxy-2,6-dimethylbenzoate as a strategic building block in pharmaceutical synthesis. While direct applications in marketed drugs are not extensively documented, its structural motifs are present in various biologically active molecules. Its trifunctional nature—a nucleophilic phenolic hydroxyl group, an electrophilic ester, and a sterically hindered aromatic ring—offers a unique platform for creating diverse molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning and characterization.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 708-31-6 |
| Appearance | Solid |
| Boiling Point | 285.1 ± 35.0 °C at 760 mmHg[1] |
| Flash Point | 119.4 ± 18.7 °C[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| pKa (Predicted) | 10.5 ± 0.2 |
Core Applications in Medicinal Chemistry
This compound serves as a valuable scaffold for the synthesis of a range of pharmacologically relevant compound classes. The two methyl groups ortho to the hydroxyl and ester functionalities provide steric hindrance that can influence reaction selectivity and impart metabolic stability to the final drug candidates.
Synthesis of Novel Analgesics and Anti-inflammatory Agents
The 2,6-dimethylphenol substructure is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) and local anesthetics. By leveraging the functional handles of this compound, novel derivatives with potentially improved efficacy and safety profiles can be developed. The primary synthetic strategies involve modification of the phenolic hydroxyl group and the methyl ester.
Development of Kinase Inhibitors
The substituted benzene ring can act as a core fragment for the design of kinase inhibitors. The hydroxyl group can serve as a hydrogen bond donor or acceptor, while the ester can be converted to an amide to interact with the hinge region of a kinase.
Experimental Protocols
The following protocols describe key chemical transformations of this compound. These are generalized procedures and may require optimization for specific substrates and scales.
O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes the etherification of the hydroxyl group, a common strategy to introduce diverse side chains that can modulate a compound's pharmacokinetic properties.
Objective: To synthesize a methyl 4-alkoxy-2,6-dimethylbenzoate derivative.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous acetone or DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq).
-
To the stirring suspension, add the alkyl halide (1.2 eq) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Expected Outcome: The desired O-alkylated product. The yield will vary depending on the specific alkyl halide used.
Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a crucial intermediate for the synthesis of amides and other derivatives.
Objective: To synthesize 4-hydroxy-2,6-dimethylbenzoic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF or methanol and water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the solid by filtration and wash with cold water. If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dry the product under vacuum.
Expected Outcome: 4-hydroxy-2,6-dimethylbenzoic acid as a solid.
Amide Bond Formation from the Carboxylic Acid
This protocol describes the coupling of the synthesized carboxylic acid with an amine to form an amide, a common linkage in pharmaceutical agents.
Objective: To synthesize an N-substituted-4-hydroxy-2,6-dimethylbenzamide.
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid (from protocol 3.2)
-
Amine of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq), the amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Expected Outcome: The desired N-substituted amide derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the key synthetic transformations of this compound into valuable pharmaceutical intermediates.
Caption: Key synthetic transformations of this compound.
Prospective Signaling Pathway Inhibition
Derivatives of 2,6-dimethylphenol have been explored as inhibitors of various signaling pathways implicated in inflammation and cancer. The diagram below illustrates a hypothetical mechanism where a pharmaceutical derived from this compound inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. This is a conceptual representation of a potential therapeutic strategy.
References
Application Notes and Protocols for the Quantification of Methyl 4-hydroxy-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-2,6-dimethylbenzoate is a chemical compound with significant interest in pharmaceutical and chemical research. Its accurate and precise quantification in various matrices, such as raw materials, finished products, and biological samples, is essential for quality control, stability studies, and pharmacokinetic analysis. This document provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
Two primary analytical techniques are presented for the robust quantification of this compound. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and reliable method for routine analysis. It is versatile and suitable for a broad range of compounds.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it particularly useful for complex matrices and trace-level detection.[1] This method is well-suited for volatile and thermally stable compounds; however, for polar compounds like phenols, a derivatization step is often necessary to improve chromatographic performance.[2]
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is adapted from established protocols for structurally similar phenolic compounds and benzoic acid derivatives.[3]
Experimental Protocol
3.1.1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.[3]
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Reagents: Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Hydrochloric Acid (0.1 N), and this compound reference standard.[3]
3.1.2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol.[3]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[3]
3.1.3. Sample Preparation
-
The sample preparation method depends on the matrix. For simple matrices like drug formulations, dissolve the sample in methanol, followed by filtration through a 0.45 µm syringe filter to a concentration within the calibration range.[3] For more complex matrices, an extraction method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required.[5]
3.1.4. Chromatographic Procedure
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water (e.g., 55:45 v/v). Adjust the pH to 4.8 using 0.1 N HCl. Degas the mobile phase before use.[3][6]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[3]
-
Calibration Curve: Inject 20 µL of each working standard solution. Plot a calibration curve of the peak area versus the concentration of the standard.[3]
-
Sample Analysis: Inject 20 µL of the prepared sample solution.[3]
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[3]
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Quantitative Data Summary (HPLC)
The following table summarizes the chromatographic conditions and expected validation parameters for the HPLC method. These values are based on the analysis of similar compounds and should be validated in the user's laboratory.[3][6][7]
| Parameter | Recommended Setting / Value |
| Chromatographic Conditions | |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Methanol:Water (55:45, v/v), pH 4.8 with 0.1 N HCl[3][6] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Detection Wavelength | 254 nm[3][6] |
| Column Temperature | Ambient[3] |
| Retention Time | Approx. 5-6 min[6] |
| Validation Parameters | |
| Linearity Range | 1 - 120 µg/mL[6][7] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Accuracy (% Recovery) | 98.0 - 102.0%[8] |
| Precision (% RSD) | < 2.0%[6] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is designed for high-sensitivity analysis and is particularly useful for complex sample matrices. A derivatization step is included to enhance the volatility and thermal stability of the analyte.[2]
Experimental Protocol
4.1.1. Instrumentation and Reagents
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Reagents: Ethyl Acetate (GC grade), Nitrogen (high purity), and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
4.1.2. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[5]
-
Loading: Load the pre-treated sample onto the cartridge.[5]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[5]
-
Elution: Elute the analyte with 5 mL of ethyl acetate.[2]
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen. The dried residue is ready for derivatization.[2]
4.1.3. Derivatization (Silylation)
-
To the dried sample extract or standard, add 100 µL of the silylating agent (BSTFA with 1% TMCS).[5]
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete reaction.[5]
-
Cool the vial to room temperature before injection into the GC-MS.
4.1.4. GC-MS Procedure
-
Standard Preparation: Prepare a series of calibration standards of this compound and subject them to the same derivatization procedure as the samples.[5]
-
Injection: Inject 1 µL of the derivatized standard or sample into the GC-MS system in splitless mode.[10]
-
Analysis: Run the GC-MS analysis using the parameters outlined in the table below.
-
Quantification: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte. Construct a calibration curve based on the peak area of the selected ions.[5]
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Quantitative Data Summary (GC-MS)
The following table summarizes the GC-MS conditions and expected performance. Parameters should be optimized for the specific instrument used.[5]
| Parameter | Recommended Setting / Value |
| GC Conditions | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[5] |
| MS Conditions | |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM)[5] |
| Monitored Ions | To be determined from the mass spectrum of the derivatized standard |
| Validation Parameters | |
| Linearity Range | 0.02 - 25 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[11] |
| Accuracy (% Recovery) | 95 - 115%[11] |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | To be determined experimentally (typically ng/mL to pg/mL range) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically ng/mL to pg/mL range) |
Method Validation
The analytical methods described should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[1][8] Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for the Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ether and ester derivatives of Methyl 4-hydroxy-2,6-dimethylbenzoate. This sterically hindered phenolic compound presents unique challenges and opportunities in the synthesis of novel molecules for pharmaceutical and materials science applications. The protocols outlined below are designed to serve as a starting point for researchers, with considerations for reaction optimization in light of the steric hindrance at the ortho positions.
Introduction
This compound is a valuable scaffold in organic synthesis. The presence of a reactive phenolic hydroxyl group, a methyl ester, and a substituted aromatic ring allows for diverse chemical modifications. Derivatization of the hydroxyl group, in particular, opens avenues for the creation of new chemical entities with potentially enhanced biological activity, altered physicochemical properties, or utility as intermediates in more complex syntheses. The two methyl groups ortho to the hydroxyl group introduce significant steric hindrance, which can impede traditional synthetic methodologies. This necessitates the careful selection of reagents and optimization of reaction conditions to achieve desired transformations efficiently. These notes provide guidance on overcoming these challenges for two key classes of derivatives: ethers and esters.
Data Presentation: A Comparative Overview of Synthetic Protocols
The following tables summarize quantitative data for the synthesis of ether and ester derivatives. Due to the limited availability of specific data for this compound, representative data from analogous, sterically hindered phenolic systems are included for comparative purposes.
Table 1: O-Alkylation (Ether Synthesis) of Sterically Hindered Phenols
| Derivative Type | Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Ether | This compound | Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | Est. 70-80 | Hypothetical |
| Methyl Ether | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl iodide | K₂CO₃ | DMF | 50 | 10 | 71 | [1] |
| Propargyl Ether | Methyl 4-hydroxy-3,5-dimethylbenzoate | Propargyl bromide | K₂CO₃ | Acetone | 60 | 12 | Not specified | [2] |
| Generic Alkyl Ether | 2,4-dihydroxybenzaldehyde | Alkyl bromide | CsHCO₃ | Acetonitrile | 80 | 4 | up to 95 |
Note: Estimated yields for this compound are based on standard Williamson ether synthesis conditions and may require optimization to overcome steric hindrance.
Table 2: O-Acylation (Ester Synthesis) of Sterically Hindered Phenols
| Derivative Type | Starting Material | Acylating Agent | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetate Ester | This compound | Acetic Anhydride | Pyridine | DCM | RT | 4 | Est. >90 | Hypothetical |
| Benzoate Ester | Sterically hindered alcohol | Benzoic Acid | DCC/DMAP | DCM | RT | 12 | >80 | [3] |
| Generic Ester | Phenolic alcohol | Carboxylic Acid | DCC/DMAP | Various | RT | Not specified | Good to Excellent | [4] |
Note: Estimated yields for this compound are based on standard acylation and Steglich esterification conditions, which are generally effective for sterically hindered substrates.
Experimental Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis - Synthesis of Methyl 4-(benzyloxy)-2,6-dimethylbenzoate
This protocol describes a general procedure for the benzylation of this compound. Due to steric hindrance, reaction times may be longer, or higher temperatures may be required compared to less hindered phenols.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
To the stirred suspension, add benzyl bromide (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate (3 x volumes of the aqueous phase).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 4-(benzyloxy)-2,6-dimethylbenzoate.
Protocol 2: O-Acylation - Synthesis of Methyl 4-(acetyloxy)-2,6-dimethylbenzoate
This protocol outlines the acetylation of the phenolic hydroxyl group. This reaction is generally less sensitive to steric hindrance compared to O-alkylation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, Methyl 4-(acetyloxy)-2,6-dimethylbenzoate, is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
O-Alkylation (Williamson Ether Synthesis) Workflow
Caption: Workflow for the O-alkylation of this compound.
O-Acylation (Ester Synthesis) Workflow```dot
Logical Relationship of Derivatization
Caption: Derivatization pathways from the parent molecule.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
The Prospective Role of Methyl 4-hydroxy-2,6-dimethylbenzoate in Polymer Innovation: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydroxy-2,6-dimethylbenzoate, a substituted phenolic compound, presents a unique structural motif for the synthesis of novel polymers. While extensive literature searches indicate a lack of widespread, direct application of this specific molecule in polymer chemistry to date, its inherent chemical functionalities—a reactive phenolic hydroxyl group and a methyl ester—suggest significant potential for its use as a comonomer, a chain-terminating agent, and a polymer modifier.[1] This document provides a prospective analysis of its applications, complete with detailed experimental protocols adapted from structurally similar and well-documented monomers, to guide researchers in exploring its utility in creating advanced polymeric materials.
Prospective Applications in Polymer Chemistry
The unique structure of this compound allows for its potential integration into polymer chains, offering a pathway to tailor polymer properties. The presence of methyl substituents on the aromatic ring could be leveraged to enhance solubility, modulate the melting point, and alter the crystallinity of resulting polymers.[1]
As a Co-monomer in Polyester Synthesis
The dual reactivity of the phenolic hydroxyl and methyl ester groups allows for its incorporation into polyester backbones. The hydroxyl group can react with dicarboxylic acids or their derivatives, while the methyl ester can undergo transesterification with diols.[1] This could lead to the development of polyesters with modified thermal and mechanical properties.
As a Chain-Terminating Agent
Due to its single reactive hydroxyl group, this compound can act as a chain-terminating agent, controlling the molecular weight of polymers such as polyesters and polycarbonates.[1] By capping the growing polymer chains, it prevents further propagation, enabling precise control over polymer length and, consequently, its properties.[1]
As a Polymer Modifier
The phenolic hydroxyl group provides a reactive site for grafting this compound onto existing polymers that possess reactive side groups. This modification could be employed to alter surface properties, enhance thermal stability, or introduce specific functionalities to the polymer.[1]
Experimental Protocols
The following protocols are adapted from methodologies used for structurally similar bio-based monomers, such as derivatives of vanillic acid, and provide a robust starting point for experimentation with this compound.[1]
Protocol 1: Synthesis of a Modified Polyester via Melt Polycondensation
This protocol outlines a two-step melt polycondensation process for the synthesis of a polyester incorporating a monomer structurally analogous to this compound.[1]
Step 1: Transesterification
-
Charge the diol monomer (e.g., a synthesized diol from a hydroxybenzoic acid derivative), this compound (as a co-monomer or chain terminator), and a suitable catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide) into a glass batch reactor.[1]
-
Heat the reactor under a nitrogen atmosphere to initiate the transesterification reaction, which will produce methanol as a byproduct.[1]
-
Gradually increase the temperature to facilitate the efficient removal of methanol.[1]
Step 2: Polycondensation
-
Once the evolution of methanol has ceased, apply a vacuum to the reactor.[1]
-
Further increase the temperature to promote the polycondensation reaction, during which the diol is eliminated.[1]
-
Continue the reaction under high vacuum and elevated temperature until the desired polymer viscosity is achieved.[1]
-
For a further increase in molecular weight, solid-state polymerization (SSP) can be performed on the obtained polymer.[1]
Caption: Workflow for two-step melt polycondensation.
Data Presentation
The properties of polymers synthesized using substituted hydroxybenzoates are highly dependent on the reaction conditions and the specific monomers used. The following table presents typical data obtained for Poly(ethylene vanillate), a polyester derived from a structurally similar monomer, to provide a reference for expected outcomes.[1]
| Property | Value |
| Glass Transition Temp. (Tg) | 70-80 °C |
| Melting Temperature (Tm) | 260-270 °C |
| Number Average Mol. Wt. (Mn) | 20,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Logical Workflow for Polymer Application in Drug Delivery
While no signaling pathways directly involve polymers from this compound, novel biocompatible and biodegradable polyesters are of great interest for drug delivery applications.[1] Such polymers can be formulated into nanoparticles, micelles, or implants for the controlled release of therapeutic agents.[1] The degradation products would need to be evaluated for their biocompatibility.[1]
References
Methyl 4-hydroxy-2,6-dimethylbenzoate: A Cornerstone Intermediate in Fine Chemical Manufacturing
For researchers, scientists, and professionals in drug development, Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS No. 83194-70-1) stands as a pivotal intermediate, offering a versatile molecular scaffold for the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a hydroxyl group amenable to various transformations and sterically hindered methyl groups that can direct regioselective reactions, makes it an invaluable building block in the production of pharmaceuticals, agrochemicals, and other high-value fine chemicals. [1][2]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its effective use and characterization. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 83194-70-1[3] |
| Molecular Formula | C₁₀H₁₂O₃[4] |
| Molecular Weight | 180.20 g/mol [4] |
| Boiling Point | 285.1 ± 35.0 °C at 760 mmHg[5] |
| Flash Point | 119.4 ± 18.7 °C[5] |
| Exact Mass | 180.078644[5] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (Predicted) | Signals for aromatic protons, methoxy group protons, and two methyl group protons are expected.[6] |
| ¹³C NMR (Predicted) | Distinct signals for the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbons are anticipated.[6] |
| IR Spectroscopy (Predicted) | Characteristic absorption bands for the hydroxyl (O-H) group (~3300 cm⁻¹), the carbonyl (C=O) group of the ester (~1700 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations are expected.[6] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak [M]⁺. Common fragmentation patterns include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃).[6] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol, catalyzed by a strong acid.[7] This reversible reaction is driven to completion by using an excess of the alcohol.[8]
Reaction Scheme:
Fischer Esterification Synthesis Pathway
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).[7]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while cooling the flask in an ice bath.[9]
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel containing water.[8]
-
Extract the product into dichloromethane or diethyl ether.[10]
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8][11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data for a Similar Fischer Esterification: For the synthesis of the structurally similar methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a purity of 98.9% was achieved after purification.[7] Yields for Fischer esterifications can be high with proper optimization to drive the reaction to completion.[7]
Application in the Synthesis of Ubiquinone Analogues
This compound serves as a valuable precursor in the multi-step synthesis of complex molecules such as ubiquinone analogues, which are of interest in medicinal chemistry. The phenolic hydroxyl group can be protected, followed by saponification of the ester to the carboxylic acid, which can then undergo further transformations.[12]
Workflow for the Initial Steps in Ubiquinone Analogue Synthesis:
Synthesis of a Ubiquinone Analogue Intermediate
Experimental Protocol: Protection and Saponification
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.[12]
-
Add diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of methoxymethyl chloride (MOMCl) (1.2 eq).[12]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[12]
-
Quench the reaction with water and extract the product with DCM.[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-(methoxymethoxy)-2,6-dimethylbenzoate.[12]
Step 2: Saponification of the Ester
-
Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and water.[12]
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4 hours.[12]
-
Remove the THF under reduced pressure and acidify the aqueous residue to pH 2-3 with 1 M HCl.[12]
-
Extract the product with ethyl acetate.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(methoxymethoxy)-2,6-dimethylbenzoic acid.[12]
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of fine chemicals. The provided protocols for its synthesis and an example of its application in the preparation of a ubiquinone analogue intermediate highlight its utility. By understanding its properties and employing robust synthetic methodologies, researchers can effectively utilize this compound to construct complex molecular architectures for a variety of applications in the pharmaceutical and chemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. This compound | 708-31-6 [m.chemicalbook.com]
- 4. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:708-31-6 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. studylib.net [studylib.net]
- 9. benchchem.com [benchchem.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Methyl 4-hydroxy-2,6-dimethylbenzoate by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl 4-hydroxy-2,6-dimethylbenzoate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on the analytical methods for this compound is limited, the methodologies presented here are adapted from established protocols for the structurally similar compound, Methyl 4-hydroxy-3,5-dimethylbenzoate, and other related phenolic compounds.[1][2] These methods offer a robust starting point for the development and validation of analytical procedures for this specific analyte.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a widely accessible and reliable technique for the routine analysis of phenolic compounds like this compound.[1] The following protocol details a reverse-phase HPLC (RP-HPLC) method suitable for its quantification in various matrices, such as pharmaceutical formulations or research samples.[2][3]
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is appropriate for this analysis.[2]
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Water (60:40, v/v), adjusted to pH 3.0 with phosphoric acid.[1] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[2][3] |
| Detection Wavelength | 254 nm[2][3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
2. Reagents and Standards:
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid
-
This compound reference standard
3. Standard Solution Preparation:
Prepare a stock solution (e.g., 100 µg/mL) of this compound by accurately weighing the reference standard and dissolving it in the mobile phase. From this stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 1-100 µg/mL) by serial dilution with the mobile phase.[1][2]
4. Sample Preparation:
The sample preparation method is critical and depends on the matrix.
-
For simple matrices (e.g., drug formulations): A simple dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter is generally sufficient.[2]
-
For complex matrices (e.g., biological samples, plant extracts): An extraction step is necessary. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common techniques.[1]
-
Liquid-Liquid Extraction (LLE) Protocol:
-
Homogenize 1-5 g of the sample with 10 mL of an organic solvent (e.g., ethyl acetate).[1]
-
Adjust the pH of the aqueous phase to acidic conditions (pH 2-3) with an appropriate acid to ensure the analyte is in its non-ionized form.[1]
-
Vortex the mixture vigorously for 2 minutes and centrifuge to separate the layers.[1]
-
Collect the organic layer and repeat the extraction twice more.[1]
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.[1]
-
-
Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.[1]
-
Load the pre-treated sample onto the cartridge.[1]
-
Wash the cartridge with 5 mL of a weak solvent (e.g., water) to remove polar interferences.[1]
-
Elute the analyte with a small volume (1-2 mL) of a stronger solvent, such as methanol or acetonitrile.[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]
-
-
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]
-
Inject 20 µL of each standard solution to construct a calibration curve by plotting peak area against concentration.[1]
-
Inject 20 µL of the prepared sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[2]
Illustrative Quantitative Data (HPLC-UV)
The following table presents example quantitative data for a structurally similar compound, Methyl 4-hydroxy-3,5-dimethylbenzoate, which can be used as a benchmark for method development.
| Parameter | Expected Value |
| Retention Time | ~5.34 min (for Methyl 4-hydroxybenzoate)[3][4] |
| Linearity Range | 1 - 100 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[4] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it particularly useful for the analysis of this compound in complex matrices and for trace-level detection.[1] Due to the polar nature of the hydroxyl group, a derivatization step is often required to improve the volatility and chromatographic performance of the analyte.[1][5]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
The same sample preparation methods (LLE or SPE) as described for HPLC can be used. After evaporation of the solvent, a derivatization step is performed. Silylation is a common technique for phenolic compounds.[1]
-
Derivatization Protocol (Silylation):
-
To the dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[1]
-
Cool the sample to room temperature before injection into the GC-MS.[1]
-
2. Instrumentation and GC-MS Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer |
| Capillary Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar[1][6] |
| Injector Temperature | 280 °C[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.[1] |
| Ion Source Temperature | 230 °C[1] |
| Quadrupole Temperature | 150 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.[1] |
3. Analysis Procedure:
-
Prepare a series of derivatized standard solutions of this compound following the same procedure as for the samples.[1]
-
Construct a calibration curve based on the peak area of the selected ions.[1]
-
Inject the derivatized sample into the GC-MS.
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Illustrative Quantitative Data (GC-MS)
The following table provides expected performance characteristics for the GC-MS analysis of a similar compound. The exact mass-to-charge ratios (m/z) for the target and qualifier ions will need to be determined by injecting a derivatized standard of this compound.
| Parameter | Expected Value |
| Retention Time | To be determined experimentally (dependent on derivatization) |
| Linearity Range | To be determined experimentally |
| Correlation Coefficient (R²) | > 0.99[7] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: General workflow for HPLC analysis.
Caption: General workflow for GC-MS analysis.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-2,6-dimethylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring a substituted aromatic ring with hydroxyl and methyl ester functionalities, makes it a versatile building block for the construction of more complex molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a two-step process: the Kolbe-Schmitt reaction for the preparation of the precursor, 4-hydroxy-2,6-dimethylbenzoic acid, followed by Fischer esterification to yield the final product.
Overall Synthesis Workflow
The large-scale synthesis of this compound is typically achieved through a two-stage process. The first stage involves the carboxylation of 2,6-dimethylphenol to produce 4-hydroxy-2,6-dimethylbenzoic acid via the Kolbe-Schmitt reaction. The second stage is the esterification of the resulting carboxylic acid with methanol, catalyzed by a strong acid, in a process known as Fischer esterification.
Caption: Overall synthesis workflow for this compound.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two main stages of the synthesis, providing a basis for process optimization and scaling.
Table 1: Kolbe-Schmitt Reaction Parameters for the Synthesis of 4-Hydroxy-2,6-dimethylbenzoic Acid
| Parameter | Condition | Notes |
| Starting Material | 2,6-Dimethylphenol | High purity grade is recommended. |
| Base | Potassium Hydroxide (KOH) | Favors para-carboxylation.[1][2][3] |
| Solvent | Aprotic polar solvent (e.g., DMSO) or solvent-free | Aprotic polar solvents may allow for milder reaction conditions.[1] |
| Carbon Dioxide Pressure | 2.0 - 10 kgf/cm² (G) | Higher pressures generally improve yield.[4] |
| Reaction Temperature | 160 - 300 °C | Optimal temperature depends on solvent and pressure.[4] |
| Reaction Time | 1 - 6 hours | Monitored by HPLC for reaction completion.[4] |
| Purity of Crude Acid | >98.0% | Achievable with optimized conditions.[1] |
Table 2: Fischer Esterification Parameters for the Synthesis of this compound
| Parameter | Condition | Notes |
| Starting Material | 4-Hydroxy-2,6-dimethylbenzoic Acid | Dried material is preferred. |
| Esterifying Agent | Methanol (excess) | Acts as both reactant and solvent.[5] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Other strong acids like p-TsOH can also be used.[6] |
| Reaction Temperature | Reflux (approx. 65 °C) | Maintained for the duration of the reaction. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or HPLC.[6][7] |
| Expected Yield | 80 - 95% | Dependent on reaction scale and purification method. |
| Purity of Final Product | >99% | After purification by recrystallization or column chromatography.[8] |
Experimental Protocols
The following protocols provide detailed methodologies for the large-scale synthesis of this compound.
Stage 1: Large-Scale Synthesis of 4-Hydroxy-2,6-dimethylbenzoic Acid via Kolbe-Schmitt Reaction
This protocol describes the carboxylation of 2,6-dimethylphenol under pressure.
Materials:
-
2,6-Dimethylphenol
-
Potassium Hydroxide (KOH)
-
Carbon Dioxide (CO₂)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Water, deionized
-
Aprotic polar solvent (optional, e.g., DMSO)
Equipment:
-
High-pressure autoclave reactor with stirrer and temperature control
-
Filtration unit
-
Drying oven
Procedure:
-
Formation of Potassium Phenoxide:
-
In the autoclave, charge 2,6-dimethylphenol and a stoichiometric equivalent of potassium hydroxide.
-
If using a solvent, add the aprotic polar solvent at this stage.
-
Heat the mixture to 160°C or above to dehydrate and form the potassium salt of 2,6-dimethylphenol.[4] This step is critical as the presence of water can reduce the yield.[1]
-
-
Carboxylation:
-
After dehydration, cool the reactor slightly if necessary.
-
Pressurize the autoclave with carbon dioxide to 4.0 - 8.0 kgf/cm² (G).[4]
-
Heat the reaction mixture to 170 - 290 °C with vigorous stirring.[4] The optimal temperature will need to be determined based on the specific equipment and scale.
-
Maintain these conditions for 1 - 4 hours. Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting material.[4]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to approximately 60 °C.
-
Carefully vent the excess CO₂ pressure.
-
Add water to the reaction mixture to dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separate vessel and cool.
-
Slowly add concentrated sulfuric acid to the solution with stirring until the pH is acidic, which will precipitate the 4-hydroxy-2,6-dimethylbenzoic acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven to a constant weight.
-
Caption: Experimental workflow for the Kolbe-Schmitt reaction.
Stage 2: Large-Scale Fischer Esterification of 4-Hydroxy-2,6-dimethylbenzoic Acid
This protocol details the conversion of the carboxylic acid to its methyl ester.
Materials:
-
4-Hydroxy-2,6-dimethylbenzoic Acid
-
Methanol, anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large glass-lined reactor with reflux condenser, stirrer, and temperature control
-
Separatory funnel (for work-up)
-
Rotary evaporator
-
Recrystallization or column chromatography setup
Procedure:
-
Reaction Setup:
-
Charge the glass-lined reactor with 4-hydroxy-2,6-dimethylbenzoic acid.
-
Add a large excess of anhydrous methanol, which will serve as both the reactant and the solvent.
-
Begin stirring the mixture.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reactor. An exothermic reaction may occur, so cooling may be necessary.
-
-
Esterification:
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), followed by water, and then brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
-
Purification:
Caption: Experimental workflow for Fischer esterification.
Conclusion
The large-scale synthesis of this compound is a robust and scalable process when the reaction parameters are carefully controlled. The Kolbe-Schmitt reaction provides an effective route to the key carboxylic acid intermediate, and the subsequent Fischer esterification yields the final product in high purity and yield. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries, enabling the efficient and reliable production of this valuable chemical intermediate.
References
- 1. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. EP1559705A1 - Process for production of hydroxybenzoic acids - Google Patents [patents.google.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Substituted Methyl Hydroxybenzoates in Fragrance Synthesis
Introduction
Methyl 4-hydroxy-2,6-dimethylbenzoate is a versatile chemical intermediate primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. While this specific compound is not widely recognized as a fragrance ingredient itself, its structural motif is closely related to compounds of significant importance in the fragrance industry. A prominent example is methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known by trade names such as Veramoss® or as methyl atratate. This compound is a key component of synthetic oakmoss and is highly valued for its characteristic mossy, woody, and earthy aroma, as well as its excellent fixative properties in a wide range of scented products.[1][2][3][4]
This document will provide detailed application notes and protocols focusing on the synthesis of the renowned fragrance compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Furthermore, we will explore a representative synthetic pathway for the derivatization of this compound via O-alkylation. This common practice in fragrance chemistry aims to modify the odor profile of a molecule, and in this context, could potentially lead to novel fragrance compounds. These protocols are intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development.
Section 1: Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Veramoss)
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is a cornerstone of modern perfumery, providing a safe and sustainable alternative to natural oakmoss absolute. Its synthesis has been approached through various routes, often starting from substituted resorcinol derivatives. One notable method involves the carboxylation and subsequent esterification of 2,5-dimethylresorcinol. Another pathway proceeds via the aromatization of corresponding hydroxycyclohexenones.[5] A two-step synthesis starting from the naturally derived 4-O-desmethylbarbaric acid has also been patented, offering a streamlined process.[6]
Experimental Protocol 1: Synthesis from 2,5-Dimethylresorcinol
This protocol is a representative synthesis based on established chemical transformations of resorcinol derivatives.
Step 1: Carboxylation of 2,5-Dimethylresorcinol to 2,4-dihydroxy-3,6-dimethylbenzoic acid
This step can be achieved through a Kolbe-Schmitt or a similar carboxylation reaction.
-
In a high-pressure autoclave, place 2,5-dimethylresorcinol and potassium carbonate.
-
Seal the autoclave and introduce carbon dioxide gas to the desired pressure.
-
Heat the mixture to the reaction temperature and maintain for several hours with constant stirring.
-
After cooling, carefully vent the autoclave and dissolve the solid residue in water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude 2,4-dihydroxy-3,6-dimethylbenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.
Step 2: Esterification to Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
This is a standard Fischer esterification reaction.
-
Suspend the 2,4-dihydroxy-3,6-dimethylbenzoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the suspension.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude methyl 2,4-dihydroxy-3,6-dimethylbenzoate by column chromatography or recrystallization to obtain a white to off-white crystalline solid.[3]
Quantitative Data for Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
| Parameter | Value | Reference |
| Purity (by HPLC) | ≥99.0% | |
| Melting Point | 144-146 °C | |
| Appearance | White to off-white crystals | [4] |
| Odor Profile | Oakmoss, woody, earthy, powdery, sweet | [1][4] |
Synthetic Workflow for Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Caption: Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.
Section 2: Derivatization of this compound for Fragrance Applications
The phenolic hydroxyl group of this compound is a prime target for chemical modification to potentially create new fragrance compounds. O-alkylation to form ethers is a common strategy in perfumery to alter the odor profile, often leading to enhanced floral, fruity, or woody notes. While specific fragrance applications of methyl 4-alkoxy-2,6-dimethylbenzoates are not extensively documented, the following protocol provides a general method for their synthesis, allowing for the exploration of their olfactory properties.
Experimental Protocol 2: O-Alkylation of this compound
This protocol describes a general Williamson ether synthesis.
-
In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).
-
Add a base (e.g., anhydrous potassium carbonate or sodium hydride) to the solution and stir for a short period to form the phenoxide.
-
Add the desired alkylating agent (e.g., an alkyl halide such as ethyl iodide or benzyl bromide) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-alkoxy-2,6-dimethylbenzoate.
Representative Quantitative Data for O-Alkylation of a Substituted Methyl Hydroxybenzoate
The following data is for a similar O-methylation reaction of a related compound and can be used as an estimate.
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | K2CO3, methyl iodide, DMF, 50 °C, 10 h | - | |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl 2,4-dimethoxy-3,6-dimethylbenzoate | K2CO3, methyl iodide, DMF, 50 °C, 9 h | - | |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate | K2CO3, benzyl bromide, Acetone, 50 °C, 9 h | 63% |
O-Alkylation Workflow
Caption: O-Alkylation of this compound.
Conclusion
While this compound is not a primary fragrance ingredient, its structural similarity to the important perfumery component, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, highlights the significance of substituted methyl hydroxybenzoates in fragrance chemistry. The provided protocols offer a foundation for the synthesis of the established fragrance compound, Veramoss, and for the exploratory synthesis of novel derivatives from this compound. Further research into the odor properties of the O-alkylated derivatives is encouraged to uncover their potential as new fragrance materials.
References
- 1. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 2. How is Methyl Benzoate used in the fragrance industry? - Blog [m.evergreensinochem.com]
- 3. nbinno.com [nbinno.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
Application Notes and Protocols for Methyl 4-Hydroxy-2,6-dimethylbenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving Methyl 4-hydroxy-2,6-dimethylbenzoate. This versatile chemical intermediate is a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. Its utility stems from the presence of a reactive phenolic hydroxyl group, which can be selectively functionalized.
Physicochemical Properties and Data
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 83194-70-1, 708-31-6 | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
Application in Organic Synthesis: O-Alkylation
A primary application of this compound in organic synthesis is the alkylation of its phenolic hydroxyl group. This reaction, typically a Williamson ether synthesis, allows for the introduction of a variety of alkyl or substituted alkyl chains, thereby modifying the molecule's properties for specific applications, such as in the development of novel pharmaceutical compounds.[2]
Experimental Protocol: O-Alkylation of this compound with an Alkyl Halide
This protocol details a representative O-alkylation reaction of this compound. The conditions are based on established procedures for similar phenolic compounds.
Objective: To synthesize a methyl 4-(alkoxy)-2,6-dimethylbenzoate derivative via Williamson ether synthesis.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Alkyl Halide Addition: Slowly add the desired alkyl halide (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure O-alkylated product.
Quantitative Data (Representative):
| Parameter | Value | Notes |
| Reactant Ratio | 1.0 eq Substrate : 1.5-2.0 eq Base : 1.1-1.2 eq Alkyl Halide | A slight excess of the alkyl halide and a greater excess of the base are typically used to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Reaction time can vary depending on the reactivity of the alkyl halide and the reaction temperature. |
| Temperature | 60-80 °C | Moderate heating is generally sufficient for this type of reaction. |
| Yield | 70-95% | The yield is dependent on the specific alkyl halide used and the efficiency of the purification process. |
Experimental Workflow and Logic Diagrams
Caption: Workflow for the O-alkylation of this compound.
Caption: Logical steps in the Williamson ether synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the common Fischer-Speier esterification route.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Steric Hindrance: The two methyl groups ortho to the carboxylic acid hinder the approach of the alcohol.[1] | - Use a more reactive activating agent for the carboxylic acid, such as converting it to an acyl chloride before adding the alcohol.- Employ a less sterically hindered alcohol if the methyl ester is not strictly required.- Consider alternative synthetic routes that form the ester under milder conditions. |
| Equilibrium Limitation: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the reaction backward.[2][3][4] | - Use a large excess of methanol to shift the equilibrium towards the product.[2][3]- Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[2][4] | |
| Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.[5] | - Use a fresh, anhydrous strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]- Ensure a sufficient catalytic amount is used (typically 1-5 mol%). | |
| Inadequate Reaction Time or Temperature: The reaction may not have reached completion.[2][6] | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reflux time, but be cautious of potential side reactions at prolonged high temperatures.[2][6] | |
| Presence of Significant Impurities | Unreacted Starting Material: Incomplete reaction is a common issue.[2] | - Implement solutions for low yield, such as increasing the excess of methanol, removing water, and ensuring catalyst activity.[2] |
| O-Methylation Byproduct (Methyl 4-methoxy-2,6-dimethylbenzoate): The phenolic hydroxyl group can be methylated under harsh conditions.[2] | - Avoid excessively high temperatures and prolonged reaction times.[2]- Use the minimum effective amount of acid catalyst.[2]- This byproduct can be difficult to separate; careful column chromatography with a shallow solvent gradient may be necessary.[2] | |
| Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid if acidic conditions are not properly neutralized.[2] | - Carefully neutralize the reaction mixture with a weak base like a saturated sodium bicarbonate solution during the workup.[2][5][7] | |
| Difficulties in Product Purification | Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.[5] | - Optimize the solvent system for column chromatography by testing different ratios of polar and non-polar solvents (e.g., ethyl acetate/hexanes).[8][9]- A step-gradient elution may improve separation.[5] |
| Oiling Out During Recrystallization: The product forms an oil instead of crystals.[8] | - This is often due to the presence of impurities lowering the melting point.[5]- Ensure the crude product is as pure as possible before attempting recrystallization.- Use a different solvent or a solvent pair for recrystallization.[8][9] | |
| Poor Recovery After Recrystallization: A significant amount of product is lost during the recrystallization process.[8] | - The compound may be too soluble in the chosen solvent. Use a less polar solvent or a solvent pair to reduce solubility.[8]- Ensure the minimum amount of hot solvent is used to dissolve the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is the Fischer-Speier esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst.[2][5][7]
Q2: Why is the synthesis of this particular ester challenging?
A2: The primary challenge is steric hindrance from the two methyl groups positioned ortho to the carboxylic acid group. This crowding makes it difficult for the methanol to attack the carbonyl carbon, which can lead to low yields and slow reaction rates.[1]
Q3: What are the key byproducts to look out for in this synthesis?
A3: The main potential byproducts are unreacted 4-hydroxy-2,6-dimethylbenzoic acid, the O-methylated product (Methyl 4-methoxy-2,6-dimethylbenzoate), and the hydrolysis product if the workup is not performed carefully.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method. A suitable mobile phase is a mixture of hexane and ethyl acetate. The starting carboxylic acid is more polar and will have a lower Rf value than the less polar ester product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[2]
Q5: What is a typical yield and purity I can expect?
A5: With proper optimization to drive the reaction to completion, yields for Fischer esterifications can be high. For a similar synthesis of a dimethyl-substituted hydroxybenzoate, a purity of 98.9% was achieved after purification.[10] However, yields can vary significantly based on the reaction scale and purification methods employed.[2]
Data Presentation
Comparison of Purification Methods
| Purification Method | Expected Purity | Expected Yield/Recovery | Notes |
| Recrystallization | >98%[8] | 70-90% (highly dependent on crude purity)[8] | Effective for removing minor impurities. |
| Column Chromatography | >99% | 80-95% | Effective for separating byproducts with different polarities. |
| Combined Methods | >98.9%[10] | ~88%[10] | Chromatography followed by recrystallization often yields the purest product. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-hydroxy-2,6-dimethylbenzoic acid
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with cooling.
-
Add molecular sieves to the flask (optional, to remove water).
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by silica gel column chromatography.[2][5][7]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the esterification reaction.
References
- 1. CHEM 125b [openmedia.yale.edu]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
optimizing reaction conditions for Methyl 4-hydroxy-2,6-dimethylbenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Fischer-Speier esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
Q2: What are the key parameters to control for a successful Fischer esterification in this synthesis?
A2: To achieve a high yield of the desired product, it is crucial to manage the reaction equilibrium. Key strategies include using a large excess of methanol to shift the equilibrium towards the product and removing the water that is formed as a byproduct.[1][2][3] The reaction temperature is also a critical factor; typically, the reaction is carried out at the reflux temperature of methanol (approximately 65°C).[4]
Q3: What are the potential side products in the synthesis of this compound?
A3: A primary potential side product is the O-methylated ether, Methyl 4-methoxy-2,6-dimethylbenzoate. This can form if the phenolic hydroxyl group reacts with methanol, particularly under harsh reaction conditions such as high temperatures or prolonged reaction times.[1] Incomplete reaction can also leave unreacted 4-hydroxy-2,6-dimethylbenzoic acid in the product mixture.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. The starting material, 4-hydroxy-2,6-dimethylbenzoic acid, is more polar and will have a lower Rf value than the less polar product, this compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1]
Q5: What is a suitable method for purifying the final product?
A5: After the reaction, the crude product can be purified through several methods. An initial workup typically involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution.[5] For further purification, column chromatography on silica gel is a highly effective method.[1] Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, can also be used to obtain a product of high purity.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and monitor progress by TLC until the starting material is consumed. Ensure the reaction is maintained at the reflux temperature of methanol (~65°C).[4] |
| Presence of water in the reaction mixture. | Use anhydrous methanol and ensure the 4-hydroxy-2,6-dimethylbenzoic acid is thoroughly dried before use. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.[1] | |
| Inactive or insufficient catalyst. | Use a fresh batch of the acid catalyst and ensure the correct catalytic amount is added. | |
| Presence of Multiple Spots on TLC (Low Purity) | Formation of the O-methylated side product. | Avoid excessively high temperatures and prolonged reaction times.[1] Consider using a milder acid catalyst. |
| Unreacted starting material. | Increase the excess of methanol and/or the reaction time to drive the reaction to completion. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous wash. | During the workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to recover all the product.[1] |
| Incomplete removal of the acid catalyst. | Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[5] |
Experimental Protocols
General Protocol for Fischer Esterification of 4-hydroxy-2,6-dimethylbenzoic acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2,6-dimethylbenzoic acid in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain this temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.
Data Presentation
Table 1: General Reaction Parameters for Fischer Esterification
| Parameter | Typical Condition | Purpose | Reference |
| Reactants | 4-hydroxy-2,6-dimethylbenzoic acid, Methanol | Carboxylic acid and alcohol for ester formation | [1] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | To protonate the carbonyl oxygen and increase its electrophilicity | [1][2] |
| Solvent | Methanol (in large excess) | Acts as both reactant and solvent; drives equilibrium forward | [3] |
| Temperature | Reflux (~65°C) | Provides energy for the reaction to proceed at a reasonable rate | [4] |
| Reaction Time | 1-10 hours | Varies depending on scale and specific conditions; monitor by TLC | [6] |
| Work-up | Aqueous wash with NaHCO₃ | To neutralize the acid catalyst and remove unreacted acid | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Purification of Crude Methyl 4-hydroxy-2,6-dimethylbenzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude Methyl 4-hydroxy-2,6-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound after synthesis?
A1: Impurities are generally related to the synthetic method used. For a typical Fischer esterification, common impurities include unreacted starting materials like 4-hydroxy-3,5-dimethylbenzoic acid, residual acid catalyst (e.g., sulfuric acid), and potential byproducts such as Methyl 4-methoxy-3,5-dimethylbenzoate, which can form if O-methylation of the phenolic hydroxyl group occurs.[1][2] If the reaction is incomplete, a significant amount of the starting carboxylic acid may be present.[2]
Q2: What is the most effective initial purification step to remove acidic impurities?
A2: An acid-base extraction is a highly effective initial step. After dissolving the crude product in an organic solvent like ethyl acetate or diethyl ether, washing the solution with an aqueous basic solution, such as saturated sodium bicarbonate, will neutralize and remove the acidic starting material and any residual acid catalyst.[3][4][5]
Q3: Can I use recrystallization as the only purification method?
A3: Recrystallization can be very effective, particularly as a final step to obtain a highly crystalline product or if the crude material is already relatively pure.[1] However, if your crude product contains significant quantities of impurities with solubility profiles similar to the desired compound, recrystallization alone may not be sufficient to achieve high purity.[1] It is often preceded by column chromatography for best results.
Q4: Which chromatographic technique is best suited for purifying this compound?
A4: Flash column chromatography using silica gel is a widely reported and effective method for purifying this compound.[1] The choice of the eluent (solvent system) is crucial for good separation. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
Q5: How can I assess the purity of my final product?
A5: A comprehensive purity assessment should involve a combination of techniques. High-Performance Liquid Chromatography (HPLC), specifically Reverse-Phase HPLC (RP-HPLC), is the standard for quantitative analysis.[1][6] For structural confirmation and to check for minor impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are recommended.[1] A sharp, well-defined melting point range also serves as a reliable indicator of high purity.[1]
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | 1. The solution is too dilute. 2. The solution is supersaturated, but nucleation has not started. | 1. Concentrate the solution by gently evaporating some of the solvent under reduced pressure and attempt to crystallize again.[1][5] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant impurities are present, depressing the melting point. | 1. Use a lower-boiling point solvent or a solvent pair (e.g., ethyl acetate/hexanes).[5] 2. Perform another purification step, like column chromatography, before attempting recrystallization.[5] |
| Low recovery of the purified product. | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Premature crystallization occurred during an optional hot filtration step. | 1. Choose a solvent system where the product has lower solubility when cold. Using a solvent pair can help fine-tune solubility.[5] 2. If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[5] |
Column Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC and column. | The eluent system is not optimized. | Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation and a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[1][5] |
| Broad or streaking bands on the column. | 1. The column is overloaded with too much crude material. 2. The sample was not loaded in a concentrated band. | 1. Use an appropriate ratio of crude material to silica gel, typically between 1:30 and 1:100.[1] 2. Dissolve the crude product in a minimal amount of solvent, pre-adsorb it onto a small amount of silica gel, and carefully load the resulting dry powder onto the column.[1] |
| The silica gel bed cracks or has air bubbles. | Improper packing of the column. | Pack the column using a slurry method, ensuring the silica gel is uniformly suspended in the eluent. Allow the bed to settle completely without letting it run dry.[1][5] |
Quantitative Data Summary
The following table summarizes typical purity and yield data for the purification of substituted benzoates using common laboratory techniques.
| Purification Method | Parameter | Typical Value | Reference |
| Recrystallization | Expected Purity | >98% | [5] |
| Expected Yield | 70-90% | [5] | |
| Column Chromatography | Expected Purity | >99% | [5] |
| Expected Yield | 80-95% | [5] | |
| Combined (Chromatography + Recrystallization) | Purity | 98.9% | [7] |
| Recovery | 88% | [7] |
Note: Yields are highly dependent on the purity of the crude material and experimental technique.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.[5]
-
Aqueous Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to half the organic layer volume.[5]
-
Extraction: Stopper the funnel and shake it gently, venting frequently to release pressure from any CO₂ evolution.[5]
-
Separation: Allow the layers to fully separate and then drain the lower aqueous layer.[5]
-
Repeat: Repeat the wash (steps 2-4) one or two more times.[5]
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to help remove residual water.[5]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.[5]
Protocol 2: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) in which the compound is highly soluble when hot and poorly soluble when cold.[1][5]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Afterward, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Gently wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]
Protocol 3: Flash Column Chromatography
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Eluent Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexanes) that gives the target compound an Rf value of ~0.25-0.35.[1]
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh), packing it as a uniform slurry with the chosen eluent. Ensure there are no air bubbles or cracks.[1]
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 1-2 times the weight of silica gel and evaporate the solvent completely to get a dry, free-flowing powder.[1]
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.[1]
-
Elution: Add the eluent to the column and apply positive pressure to begin elution. Collect the eluting solvent in fractions.[1]
-
Analysis and Collection: Monitor the collected fractions by TLC to identify those containing the pure product.[1]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified product.[1]
Visualized Workflows
Caption: Purification technique selection workflow.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
common impurities in Methyl 4-hydroxy-2,6-dimethylbenzoate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-2,6-dimethylbenzoate. The information focuses on identifying and removing common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Impurities in this compound are typically process-related and depend on the synthetic route. For the common Fischer-Speier esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol, the primary impurities include:
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Unreacted Starting Materials:
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4-hydroxy-2,6-dimethylbenzoic acid
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Methanol
-
-
Reaction Byproducts and Reagents:
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Water
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Residual acid catalyst (e.g., sulfuric acid)
-
-
Side-Reaction Products:
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O-methylated byproduct (Methyl 4-methoxy-2,6-dimethylbenzoate): This can occur if the phenolic hydroxyl group is inadvertently methylated, especially under harsh conditions.
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Due to the steric hindrance from the two methyl groups ortho to the ester, the esterification reaction may be slow and incomplete, leading to a higher proportion of unreacted 4-hydroxy-2,6-dimethylbenzoic acid in the crude product.
Q2: Which analytical methods are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard for quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.
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Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in the crude product and purified fractions.
Q3: Can recrystallization alone be sufficient for purification?
A3: Recrystallization can be an effective final step for achieving high purity, particularly if the crude product is already relatively clean. However, if there are significant amounts of impurities with similar solubility profiles, recrystallization by itself may not be sufficient. It is often preceded by an acid-base extraction or column chromatography to remove the bulk of the impurities.
Troubleshooting Guides
Low Yield After Synthesis and Work-up
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of starting material is present in the crude product. | Incomplete reaction due to steric hindrance. | Increase the reaction time and/or use a larger excess of methanol. Consider using a stronger acid catalyst or a different esterification method suitable for sterically hindered acids. |
| Product loss during aqueous work-up. | Hydrolysis of the ester back to the carboxylic acid. | Minimize contact time with aqueous acidic or basic solutions during the work-up. Use cold solutions to reduce the rate of hydrolysis. |
Challenges with Purification
| Symptom | Possible Cause | Suggested Solution |
| Recrystallization: Oiling out of the product instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the product, or significant impurities are present. | Use a lower-boiling point solvent or a solvent pair (e.g., ethyl acetate/hexane). Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Recrystallization: Poor recovery of the purified product. | The product is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the product has lower solubility when cold. Minimize the amount of hot solvent used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Column Chromatography: Poor separation of the product from impurities. | Inappropriate eluent system. | Optimize the solvent system using TLC to achieve a good separation and an Rf value of ~0.3 for the product. A gradient elution may be necessary. A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes.[1] |
| Column Chromatography: Streaking of the compound on the column. | The compound is too polar for the eluent, or the column is overloaded. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent. Ensure the amount of crude product loaded is appropriate for the size of the column. |
Quantitative Data Summary
The expected purity of this compound can vary based on the purification method employed. The following table provides typical values based on common laboratory practices for similar compounds.
| Purification Method | Parameter | Typical Value |
| Recrystallization | Expected Purity | >98% |
| Expected Yield | 70-90% (highly dependent on crude purity) | |
| Column Chromatography | Expected Purity | >99% |
| Expected Yield | 80-95% | |
| Combined Methods (Chromatography + Recrystallization) | Purity | ≥98.9%[2] |
| Recovery | ~88%[2] |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities via Acid-Base Extraction
This protocol is designed to remove unreacted 4-hydroxy-2,6-dimethylbenzoic acid and the acid catalyst from the crude product.
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
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Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be about half the volume of the organic layer.
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Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure from CO₂ evolution.
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Separation: Allow the layers to separate and drain the lower aqueous layer.
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Repeat: Repeat the wash with fresh sodium bicarbonate solution one or two more times.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
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Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.[1]
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of this compound.
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Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of ethyl acetate and hexanes is often effective. The ideal solvent should dissolve the compound when hot but sparingly when cold.
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Dissolution: Place the partially purified solid in a flask and add a minimal amount of the hot solvent (or the more polar solvent of a pair) until the solid just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[3]
Protocol 3: Purification by Flash Column Chromatography
This protocol is effective for separating the product from impurities with different polarities.
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Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) that gives the product an Rf value of approximately 0.3 and good separation from impurities.[1][3]
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Monitoring: Monitor the collected fractions by TLC.
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Solvent Removal: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.[3]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for the purification strategy of crude this compound.
References
Technical Support Center: Optimizing Methyl 4-hydroxy-2,6-dimethylbenzoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 4-hydroxy-2,6-dimethylbenzoate reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through Fischer-Speier esterification of 4-hydroxy-2,6-dimethylbenzoic acid.
Issue 1: Low or No Product Yield
Symptom: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture shows a significant amount of unreacted 4-hydroxy-2,6-dimethylbenzoic acid.
| Possible Cause | Suggested Solution |
| Reaction Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (20-40 equivalents).[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2] |
| Insufficient or Inactive Catalyst | The acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) may be old, hydrated, or used in insufficient quantity. Use a fresh, anhydrous batch of the acid catalyst.[2] Typical catalytic loading is 1-5 mol% relative to the carboxylic acid. |
| Presence of Water | Water in the reactants or solvent will inhibit the forward reaction. Ensure that the 4-hydroxy-2,6-dimethylbenzoic acid is dry and use anhydrous methanol. |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within the allotted time. The reaction is typically run at the reflux temperature of methanol (approximately 65°C) to ensure a reasonable reaction rate.[3] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC until the starting material spot is no longer visible. Esterification of hindered benzoic acids may require longer reaction times. |
Issue 2: Formation of Significant Byproducts
Symptom: TLC or HPLC analysis shows the presence of unexpected spots or peaks in addition to the starting material and the desired product.
| Possible Cause | Suggested Solution |
| O-methylation of Phenolic Hydroxyl Group | At elevated temperatures or with prolonged reaction times, the phenolic hydroxyl group can be methylated by methanol, forming Methyl 4-methoxy-2,6-dimethylbenzoate. Avoid excessively high temperatures and prolonged heating. Use the minimum effective amount of acid catalyst.[1] |
| Decomposition of Starting Material or Product | High temperatures can lead to the decomposition of the starting material or the product, especially given the phenolic nature of the compounds. Maintain the reaction at a gentle reflux and avoid localized overheating. |
Issue 3: Product is an Oil Instead of a Solid
Symptom: The isolated product is a viscous oil or a waxy solid rather than the expected crystalline solid.
| Possible Cause | Suggested Solution |
| Presence of Impurities | Impurities, such as unreacted starting materials, byproducts, or residual solvent, can lower the melting point of the product. Purify the crude product using column chromatography on silica gel followed by recrystallization.[4] |
| Incomplete Removal of Solvent | Residual solvent from the workup or purification can prevent the product from solidifying. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase is a mixture of hexane and ethyl acetate. The starting carboxylic acid is more polar and will have a lower Rf value than the less polar product ester. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[1]
Q3: What is a typical yield for this reaction?
A3: With proper optimization to drive the reaction to completion, yields for Fischer esterifications can be high. For similar esterification reactions, yields can range from 85% to over 90%, depending on the scale and purification methods employed.[5]
Q4: What is the best way to purify the final product?
A4: After the reaction, the excess methanol is typically removed by evaporation. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid. Further purification can be achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system like methanol/water or ethyl acetate/hexane.[1][4]
Q5: What are the key safety precautions for this synthesis?
A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Methanol is flammable and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Data Presentation
Table 1: Comparison of Esterification Methods for Hindered Benzoic Acids (Illustrative Data)
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | H₂SO₄ (catalytic) | Methanol | Reflux (~65) | 4-12 | 85-95[5][6] |
| Methylation with Dimethyl Sulfate | K₂CO₃ | DMF | 60 | 1-3 | >90 (generally high) |
| Steglich Esterification | DCC, DMAP | Dichloromethane | 20 | 3-12 | >90 (for sensitive substrates)[5] |
Note: This table provides illustrative data based on typical yields for esterification of hindered benzoic acids. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Fischer Esterification of 4-hydroxy-2,6-dimethylbenzoic acid
Materials:
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4-hydroxy-2,6-dimethylbenzoic acid
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Anhydrous methanol
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Concentrated sulfuric acid
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Ethyl acetate
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2,6-dimethylbenzoic acid (1.0 equivalent).
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Add a large excess of anhydrous methanol (e.g., 20-40 equivalents).
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With stirring and cooling in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
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Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-12 hours.
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Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
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Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate.
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Transfer the solution to a separatory funnel and wash carefully with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by silica gel column chromatography.[1]
Visualizations
References
Technical Support Center: Methyl 4-hydroxy-2,6-dimethylbenzoate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 4-hydroxy-2,6-dimethylbenzoic acid to produce methyl 4-hydroxy-2,6-dimethylbenzoate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid, 4-hydroxy-2,6-dimethylbenzoic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] The reaction is typically heated to reflux to proceed at an adequate rate.[4]
Q2: Why is this particular esterification challenging?
A2: The esterification of 4-hydroxy-2,6-dimethylbenzoic acid can be challenging due to steric hindrance. The two methyl groups ortho to the carboxylic acid group can impede the approach of the alcohol nucleophile to the carbonyl carbon, potentially slowing down the reaction rate.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[6] A suitable mobile phase, such as a mixture of toluene and ethanol (e.g., 9:1 v/v), can be used to separate the more polar starting material (4-hydroxy-2,6-dimethylbenzoic acid) from the less polar product (this compound).[7] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[6]
Q4: What are the main byproducts to be aware of?
A4: The primary byproduct is often the unreacted starting material due to the reversible nature of the Fischer esterification. Another potential, though less common, byproduct is the O-methylated ether at the phenolic hydroxyl group, which can form under harsh acidic conditions.
Q5: What safety precautions should be taken during this synthesis?
A5: When working with strong acids like concentrated sulfuric acid, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol, which also serves as the solvent.[1][4] Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus, especially when not using a large excess of the alcohol.[4][8][9] |
| Insufficient reaction time or temperature. | Ensure the reaction is heated to the reflux temperature of methanol (approximately 65 °C) and allow for sufficient reaction time (can range from 1 to 24 hours).[1][4] Monitor the reaction by TLC to determine completion. | |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous acid catalyst. Ensure a catalytic amount is added; typically, a few drops of concentrated sulfuric acid per gram of carboxylic acid is sufficient.[10] | |
| Presence of Starting Material in Product | Incomplete reaction. | Increase the reaction time and/or the amount of acid catalyst. Consider using a Dean-Stark trap to remove water and drive the reaction to completion.[4][9] |
| Inefficient work-up. | During the work-up, ensure thorough washing with a saturated sodium bicarbonate solution to remove all unreacted acidic starting material.[4] Check the pH of the aqueous layer to confirm it is basic. | |
| Product is Discolored (Yellow or Brown) | Oxidation of the phenolic hydroxyl group. | While less common under these conditions, oxidation can occur. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. |
| Degradation due to excessive heat. | Avoid excessively high temperatures. Refluxing at the boiling point of methanol is generally sufficient. | |
| Difficulty in Isolating the Product | Emulsion formation during extraction. | If an emulsion forms during the aqueous work-up, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Product is too soluble in the recrystallization solvent. | If recrystallization is used for purification, ensure the chosen solvent or solvent system provides good solubility at high temperatures and poor solubility at low temperatures. Common solvent systems include ethyl acetate/hexanes or ethanol/water. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the Fischer esterification of benzoic acid derivatives, which can serve as a general guideline.
| Parameter | Fischer-Speier Esterification | Reference |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | [1][4][11] |
| Alcohol | Methanol (used in large excess as solvent) | [4] |
| Temperature | Reflux (approx. 65 °C) | [4] |
| Reaction Time | 1 - 24 hours | [1][4][12] |
| Typical Yield | 60 - 95% | [4][12] |
| Purity (after purification) | >98% | [13] |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-hydroxy-2,6-dimethylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2,6-dimethylbenzoic acid in a large excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid).
-
Reflux: Heat the reaction mixture to a gentle reflux (around 65 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in a suitable organic solvent, such as ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[4][14] Wash the organic layer with water and then with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude ester in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the Fischer esterification of 4-hydroxy-2,6-dimethylbenzoic acid.
Caption: Troubleshooting decision tree for low yield in the esterification reaction.
Caption: Simplified mechanism of the Fischer esterification reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. cerritos.edu [cerritos.edu]
Technical Support Center: Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate. Our focus is on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?
A1: The most prevalent method is the Fischer-Speier esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄). The primary challenge stems from the significant steric hindrance caused by the two methyl groups positioned ortho to the carboxylic acid group. This steric hindrance can impede the approach of methanol to the carbonyl carbon, leading to slow reaction rates and incomplete conversion.
Q2: What are the main side reactions to be aware of during the Fischer esterification of 4-hydroxy-2,6-dimethylbenzoic acid?
A2: The primary side reactions of concern are:
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Incomplete Reaction: Due to steric hindrance, a significant portion of the starting carboxylic acid may remain unreacted. This is often the main factor contributing to low yields.
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O-methylation of the Phenolic Hydroxyl Group: Under harsh acidic conditions and elevated temperatures, the phenolic hydroxyl group can be methylated by methanol, leading to the formation of Methyl 4-methoxy-2,6-dimethylbenzoate as a byproduct.[1]
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Aromatic Ring Sulfonation: If concentrated sulfuric acid is used as the catalyst at high temperatures, sulfonation of the electron-rich aromatic ring can occur, introducing an unwanted sulfonic acid group.
Q3: How can I monitor the progress of the reaction to minimize side products?
A3: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the starting material (more polar) with a lower Rf value than the product ester (less polar). The reaction should be monitored until the starting material spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.
Q4: Are there alternative synthesis methods that can circumvent the challenges of Fischer esterification for this sterically hindered substrate?
A4: Yes, for sterically hindered acids, alternative methods can provide better yields:
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Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2] This reaction is much milder and can be performed at room temperature, avoiding the high temperatures that can lead to O-methylation.[2][3]
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Methylation with Diazomethane: Diazomethane reacts rapidly and cleanly with carboxylic acids to form methyl esters.[4][5] This method is often high-yielding and requires minimal purification. However, diazomethane is highly toxic and explosive, necessitating specialized handling and safety precautions.[4]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Symptom | Possible Cause | Suggested Solution |
| Low Product Yield | Low isolated yield of the desired ester after workup. | Incomplete Reaction: Steric hindrance from the 2,6-dimethyl substitution slows down the esterification. | Increase the reflux time and use a large excess of methanol to shift the equilibrium towards the product. Consider using a Dean-Stark apparatus to remove water as it forms.[6] |
| Product Loss During Workup: The product may be lost during extraction or purification steps. | Ensure thorough extraction from the aqueous layer with a suitable organic solvent. When neutralizing with a base, do so carefully to avoid hydrolysis of the ester product. | ||
| Presence of Unreacted Starting Material | A polar spot corresponding to 4-hydroxy-2,6-dimethylbenzoic acid is observed on TLC of the crude product. | Insufficient Catalyst or Reaction Time: The catalytic activity may be low, or the reaction may not have reached completion. | Use a fresh, anhydrous acid catalyst such as concentrated H₂SO₄ or p-toluenesulfonic acid.[6] Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. |
| Formation of O-methylated Byproduct | An impurity with a similar polarity to the product is observed on TLC or HPLC. Mass spectrometry shows a molecular ion peak corresponding to Methyl 4-methoxy-2,6-dimethylbenzoate. | Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times with a strong acid catalyst can promote methylation of the phenolic hydroxyl group.[1] | Use the minimum effective amount of acid catalyst and avoid unnecessarily high temperatures or long reaction times. Alternatively, switch to a milder esterification method like the Steglich esterification.[2] |
| Formation of N-Acylurea Byproduct (Steglich Esterification) | An insoluble precipitate other than dicyclohexylurea (DCU) is observed, or a persistent impurity is seen in the final product. | Slow Reaction with Alcohol: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which does not react further with the alcohol.[2][3] | Ensure a catalytic amount of DMAP is used, as it acts as an acyl transfer agent to prevent this side reaction and accelerate the desired esterification.[3] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol is a general method and may require optimization for 4-hydroxy-2,6-dimethylbenzoic acid due to its steric hindrance.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), dissolve 4-hydroxy-2,6-dimethylbenzoic acid in a large excess of anhydrous methanol (e.g., 20-40 equivalents).
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux for an extended period (e.g., 8-16 hours), monitoring the progress by TLC. If using a Dean-Stark trap, ensure water is being collected.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.[4]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]
Protocol 2: Steglich Esterification
This method is often more suitable for sterically hindered acids.
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1 equivalent), methanol (1.5-2 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
DCC Addition: Cool the solution to 0°C in an ice bath and add DCC (1.1 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
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Workup: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography to separate the product from any remaining reagents or byproducts.[8]
Visualizations
Caption: Workflow for the Fischer-Speier Esterification of 4-hydroxy-2,6-dimethylbenzoic acid.
Caption: Main reaction pathway and potential side reactions in the synthesis.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Technical Support Center: Recrystallization of Methyl 4-hydroxy-2,6-dimethylbenzoate
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of Methyl 4-hydroxy-2,6-dimethylbenzoate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is crucial to obtain a high-purity crystalline solid, which is often a requirement for subsequent synthetic steps or for accurate analytical characterization.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure of this compound (a phenolic ester), it is expected to be soluble in polar organic solvents. Solvent pairs, such as ethanol/water or ethyl acetate/hexane, are often effective. In a solvent pair, the compound should be soluble in the first solvent (the "good" solvent) and insoluble in the second (the "bad" solvent).
Q3: Can I use activated charcoal during the recrystallization of this compound?
A3: Caution is advised when using activated charcoal with phenolic compounds like this compound. While charcoal can be effective at removing colored impurities, it may also adsorb the desired product, leading to lower yields. Additionally, some sources suggest that ferric ions in charcoal can form colored complexes with phenols, which would be counterproductive to the purification.[1] If colored impurities are present, use a minimal amount of activated charcoal and perform a hot filtration step.
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To resolve this, you can try using a lower-boiling point solvent or adding more of the "good" solvent to keep the compound dissolved at a lower temperature. Slowing down the cooling process can also promote crystal formation over oiling.
Q5: What is a reasonable expected yield for the recrystallization of this compound?
A5: The expected yield from recrystallization is highly dependent on the purity of the crude material and the technique used. A yield between 70-90% is generally considered good for a well-optimized recrystallization.[2] Significant loss of product can occur if too much solvent is used or if the crystals are washed with solvent that is not ice-cold.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not started. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant impurities are present. | 1. Use a lower-boiling point solvent or a solvent pair. 2. Consider pre-purifying the crude material by another method, such as column chromatography, before recrystallization. |
| Poor recovery of the purified product. | 1. The compound is too soluble in the chosen solvent at low temperatures. 2. Premature crystallization occurred during hot filtration. | 1. Choose a solvent in which the compound is less soluble at cold temperatures. A solvent pair can be useful here. 2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. |
| The recrystallized product has a low or broad melting point. | The product is still impure. | Consider a second recrystallization or purification by an alternative method like column chromatography. Ensure the crystals are thoroughly dried before measuring the melting point. |
| Crystals form too quickly. | The solution is cooling too rapidly, which can trap impurities. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table provides estimated solubility information based on the behavior of structurally similar phenolic esters. This data should be used as a guideline, and experimental verification is highly recommended.
| Solvent/Solvent System | Property | Expected Value |
| General | Molecular Weight | 180.20 g/mol [3][4] |
| Boiling Point | ~285 °C[3] | |
| Ethanol/Water | Solubility in Hot Ethanol | High |
| Solubility in Cold Ethanol/Water | Low | |
| Suitability | Good potential for single-solvent or solvent-pair recrystallization. | |
| Ethyl Acetate/Hexane | Solubility in Hot Ethyl Acetate | High |
| Solubility in Cold Ethyl Acetate/Hexane | Low | |
| Suitability | Excellent potential as a solvent-pair system. | |
| Methanol | Solubility in Hot Methanol | High |
| Solubility in Cold Methanol | Moderate | |
| Suitability | May be a suitable single solvent, but recovery might be lower. | |
| Water | Solubility in Hot Water | Very Low[5] |
| Solubility in Cold Water | Insoluble[5] | |
| Suitability | Not suitable as a primary solvent, but can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocol: Recrystallization using an Ethyl Acetate/Hexane Solvent Pair
This protocol is a general guideline and may require optimization based on the purity of the starting material.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Heat the mixture gently on a hot plate in a fume hood. Add the solvent dropwise until the solid just dissolves.
2. Hot Filtration (Optional):
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If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and fluted filter paper to prevent premature crystallization.
3. Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has cooled, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid.
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Allow the flask to stand undisturbed at room temperature to allow for slow crystal growth.
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Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
4. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
5. Drying:
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Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
6. Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as NMR or HPLC can also be performed.
Visual Workflow
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
- 1. CN106365990A - Propyl p-hydroxybenzoate preparation method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:708-31-6 | Chemsrc [chemsrc.com]
- 4. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Column Chromatography Protocols for Methyl 4-hydroxy-2,6-dimethylbenzoate
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of Methyl 4-hydroxy-2,6-dimethylbenzoate using column chromatography.
Experimental Protocols
A detailed methodology for flash column chromatography is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Protocol 1: Flash Column Chromatography Purification
This protocol outlines the standard procedure for purifying this compound using silica gel flash chromatography.
1. Eluent Selection:
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Using Thin Layer Chromatography (TLC), identify a suitable solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound and ensures good separation from impurities.[1][2]
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A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] For aromatic compounds, incorporating toluene in the eluent system may improve separation.
2. Column Packing:
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Prepare a glass column with silica gel (230-400 mesh) as the stationary phase.[2]
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Pack the column using the selected eluent as a slurry, ensuring there are no air bubbles or cracks in the stationary phase.[1][2]
3. Sample Loading (Dry Loading Recommended):
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Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.[2][3]
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Add silica gel (approximately 1-2 times the weight of the crude product) to the solution.[2]
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Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2][3]
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Carefully add the dry-loaded sample to the top of the packed column, creating a flat, even layer.[2]
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Add a thin layer of sand on top to prevent disturbance of the sample layer.[3]
4. Elution and Fraction Collection:
-
Fill the column with the eluent and apply positive pressure using a pump or inert gas to initiate the flow.[2]
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Begin collecting fractions in appropriately sized test tubes.[1]
5. Fraction Analysis and Product Isolation:
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Monitor the collected fractions by TLC to identify those containing the pure product.[1][4]
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Combine the pure fractions.[1]
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Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.[1][2]
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound by column chromatography, based on typical results for similar compounds.
| Parameter | Typical Value |
| Expected Purity | >99%[1] |
| Expected Yield | 80-95%[1] |
| Stationary Phase | Silica Gel (230-400 mesh)[2] |
| Recommended Eluent | Ethyl Acetate/Hexanes |
| Target Rf | 0.25-0.35[1][2] |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter? A1: Common impurities often depend on the synthetic route used. These can include unreacted starting materials like 4-hydroxy-2,6-dimethylbenzoic acid, residual reagents, or byproducts from side reactions.[2] If an esterification reaction was performed, residual acid and alcohol are common impurities.[2]
Q2: Which chromatographic method is most effective for purifying this compound? A2: Flash column chromatography using silica gel is a widely effective and commonly reported method for purifying this compound and similar compounds.[2] The choice of the solvent system is critical and will depend on the specific impurities present.[2]
Q3: Can I use a different stationary phase besides silica gel? A3: If you experience issues with your compound decomposing or sticking to the silica gel, you could consider a more inert stationary phase like neutral alumina.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate eluent system. | Optimize the solvent system using TLC. A common starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes.[1] If separation is still poor, consider a different solvent system, such as one containing toluene for better separation of aromatic compounds. |
| The compound is stuck on the column and won't elute. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 10% ethyl acetate in hexanes mixture, try increasing to 20% or 30%.[4] |
| Broad, streaking bands on the column. | Column Overload: Too much crude material was loaded relative to the amount of silica gel.[2] Inappropriate Sample Loading: The sample was not loaded in a concentrated band.[2] | Reduce Load: A general rule of thumb is to use a ratio of crude material to silica gel between 1:30 and 1:100.[2] Improve Loading Technique: Use the dry loading method to ensure the sample is loaded as a concentrated band.[2] |
| Peak tailing in the chromatogram. | Secondary interactions between the phenolic hydroxyl group and residual silanol groups on the silica gel.[6] | Use a modern, high-purity, end-capped column to minimize secondary interactions.[6] Alternatively, adding a small amount of a polar solvent like methanol to the eluent can sometimes help. |
| Cracking of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[1] |
| The compound decomposes on the column. | The compound is unstable on silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting.[7] If it is unstable, consider using a less acidic stationary phase like neutral alumina.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
stability and degradation of Methyl 4-hydroxy-2,6-dimethylbenzoate under reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 83194-70-1). It addresses common challenges related to its stability and degradation under typical reaction conditions, offering troubleshooting guides and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound? A1: As a phenolic ester, the primary stability concerns are hydrolysis of the ester group and oxidation of the phenolic ring. Hydrolysis is significantly accelerated under basic (alkaline) conditions, yielding 4-hydroxy-2,6-dimethylbenzoic acid and methanol.[1] The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, which can be promoted by high temperatures, exposure to air (oxygen), or the presence of oxidizing agents, potentially leading to colored impurities.[2]
Q2: What are the expected degradation products under common experimental conditions? A2: The most common degradation product is the hydrolysis product, 4-hydroxy-2,6-dimethylbenzoic acid, especially if the compound is subjected to basic conditions during workup or purification.[1] Under oxidative stress, various hydroxylated and ring-opened products could form, though specific pathways for this molecule are not extensively documented. For similar phenolic compounds, degradation often involves initial hydrolysis followed by hydroxylation of the aromatic ring.[3]
Q3: How does steric hindrance from the two methyl groups affect the reactivity of this compound? A3: The two methyl groups ortho to the ester functionality create significant steric hindrance. This can slow down reactions involving the carbonyl carbon, such as base-catalyzed hydrolysis (BAc2 mechanism).[4][5] While this hindrance can enhance stability against certain nucleophilic attacks at the carbonyl group, it does not prevent degradation pathways involving the phenolic hydroxyl group or potential alternative hydrolysis mechanisms under harsh conditions.[4]
Q4: What analytical methods are best for monitoring the stability and degradation of this compound? A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and common method for quantifying the parent compound and its primary degradation product, 4-hydroxy-2,6-dimethylbenzoic acid.[3][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable, particularly for identifying a wider range of volatile degradation products, though derivatization (e.g., silylation) may be required for the polar hydroxyl and carboxyl groups.[3][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during synthesis, workup, and stability studies.
Issue 1: Low or No Yield During Fischer Esterification Synthesis
-
Symptoms: Thin-Layer Chromatography (TLC) or HPLC analysis of the crude reaction mixture shows a significant amount of the starting material, 4-hydroxy-2,6-dimethylbenzoic acid.
-
Possible Cause 1: Presence of Water. Water is a byproduct of esterification and its presence can inhibit the forward reaction, shifting the equilibrium back towards the starting materials.[2]
-
Solution: Use anhydrous methanol and ensure the starting carboxylic acid is thoroughly dry. Consider using a dehydrating agent like molecular sieves or a Dean-Stark apparatus to remove water as it forms.[1]
-
-
Possible Cause 2: Insufficient Catalyst or Reaction Time. The reaction may be too slow under the current conditions.
-
Possible Cause 3: Reaction Temperature is Too Low. The rate of reaction is highly dependent on temperature.
-
Solution: Ensure the reaction is maintained at the reflux temperature of the solvent (e.g., ~65°C for methanol).[2]
-
Issue 2: Product Degradation (Hydrolysis) During Workup
-
Symptoms: A significant amount of 4-hydroxy-2,6-dimethylbenzoic acid is observed in the final product despite TLC/HPLC showing good conversion in the crude reaction mixture.
-
Possible Cause: The ester is being hydrolyzed back to the carboxylic acid during the neutralization or extraction steps. This occurs if the aqueous layer becomes too basic (high pH) during neutralization with solutions like sodium bicarbonate.[1]
-
Solution: Carefully neutralize the acid catalyst by slowly adding a saturated sodium bicarbonate solution. Avoid making the aqueous solution strongly basic. Ensure the extraction is performed promptly after neutralization. Wash the organic layer with brine to remove excess water.[8]
-
Issue 3: Formation of Unknown Impurities or Product Discoloration
-
Symptoms: The isolated product is off-white, yellow, or brown, and/or multiple unexpected spots appear on TLC.
-
Possible Cause 1: Oxidation of the Phenol. The phenolic ring is susceptible to oxidation, which is exacerbated by high temperatures and prolonged exposure to air.[2]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high reaction temperatures or prolonged heating.[2]
-
-
Possible Cause 2: O-methylation. At high temperatures or with extended reaction times in methanol, the phenolic hydroxyl group can be methylated to form Methyl 4-methoxy-2,6-dimethylbenzoate.[1]
-
Solution: Use the minimum effective reaction temperature and time. This byproduct can be difficult to separate due to similar polarity, requiring careful column chromatography.[1]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 83194-70-1 | [9] |
| Molecular Formula | C₁₀H₁₂O₃ | [10] |
| Molecular Weight | 180.20 g/mol | [10] |
| Physical State | Solid | [8] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [8] |
Table 2: Summary of Factors Influencing Stability and Degradation
| Factor | Effect on this compound | Common Byproducts |
| High pH (>8) | Promotes rapid hydrolysis of the ester. | 4-hydroxy-2,6-dimethylbenzoic acid |
| Low pH (<6) | Ester is generally stable. | - |
| High Temperature | Can accelerate oxidation and side reactions like O-methylation.[2] | O-methylated ether, colored oxidative impurities |
| Oxidizing Agents | Can lead to degradation of the aromatic ring.[11][12] | Hydroxylated and ring-cleaved products |
| UV/Visible Light | May promote photocatalytic degradation in the presence of sensitizers.[13][14] | Various degradation products |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Objective: To synthesize the title compound from its corresponding carboxylic acid.[7]
-
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (15-20 eq).[8]
-
Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~65°C). Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).[8]
-
Work-up: Cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Transfer the residue to a separatory funnel. Add ethyl acetate and water. Slowly add saturated NaHCO₃ solution to neutralize the remaining acid (caution: effervescence).[8]
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]
-
Purification: Purify the crude solid by recrystallization or column chromatography.
-
Protocol 2: Monitoring Stability by HPLC
-
Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., varying pH, temperature).
-
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[15]
-
-
Mobile Phase:
-
An isocratic or gradient mixture of methanol and water (with 0.1% formic or acetic acid to ensure the analytes are protonated) is typically effective. A starting point could be a 60:40 methanol:water mixture.[15]
-
-
Procedure:
-
Stock Solution: Prepare a stock solution of high-purity this compound in methanol or the mobile phase.
-
Stress Samples: Prepare test solutions by dissolving the compound in buffered solutions of desired pH (e.g., pH 4, 7, 9) or solvents for thermal stress tests.
-
Incubation: Store the test solutions under the desired conditions (e.g., in a temperature-controlled oven at 50°C). Protect from light if photodegradation is not the variable being studied.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution. Quench any reaction if necessary (e.g., by neutralizing a pH 9 sample with acid) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the samples onto the HPLC system. Monitor the disappearance of the parent compound peak and the appearance of the primary degradant peak (4-hydroxy-2,6-dimethylbenzoic acid) at an appropriate UV wavelength (e.g., 254 nm).
-
Quantification: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the time-zero sample.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing the cause of low product yield.
Caption: Plausible degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 708-31-6 [m.chemicalbook.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids [mdpi.com]
- 14. Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of Methyl 4-hydroxy-2,6-dimethylbenzoate via Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the chemical structure of Methyl 4-hydroxy-2,6-dimethylbenzoate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we differentiate the target compound from structurally similar alternatives, namely Methyl 2,6-dimethylbenzoate and Methyl 4-hydroxybenzoate. This guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables.
Structural Confirmation by Spectroscopic Analysis
Spectroscopic techniques are indispensable tools in modern chemistry for the unambiguous determination of molecular structures. Each method provides unique insights into the chemical environment of atoms and functional groups within a molecule. By combining data from ¹H NMR, ¹³C NMR, IR, and MS, a complete structural elucidation of this compound can be achieved.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule.
Expected ¹H NMR Data for this compound:
The structure of this compound suggests the presence of four distinct proton environments:
-
A singlet for the hydroxyl (-OH) proton.
-
A singlet for the two equivalent aromatic protons.
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet for the six equivalent protons of the two methyl groups attached to the benzene ring.
Comparative ¹H NMR Data:
| Compound | Ar-H Chemical Shift (ppm) | -OCH₃ Chemical Shift (ppm) | Ar-CH₃ Chemical Shift (ppm) | -OH Chemical Shift (ppm) |
| This compound (Predicted) | ~6.5 | ~3.8 | ~2.3 | Variable |
| Methyl 2,6-dimethylbenzoate (Predicted) | ~7.0-7.2 | ~3.9 | ~2.4 | - |
| Methyl 4-hydroxybenzoate [1][2] | 7.95 (d), 6.89 (d) | 3.90 | - | Variable |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Predicted data is based on structure-correlation charts.
The key differentiator for this compound in ¹H NMR is the presence of a single aromatic proton signal integrating to two protons, and a single methyl signal integrating to six protons, alongside the methoxy and hydroxyl signals. This contrasts with Methyl 4-hydroxybenzoate, which shows two distinct doublets for its aromatic protons, and Methyl 2,6-dimethylbenzoate, which lacks a hydroxyl proton signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Data for this compound:
The molecule is expected to show eight distinct carbon signals corresponding to:
-
The carbonyl carbon of the ester.
-
Four unique aromatic carbons (C1, C2/C6, C3/C5, C4).
-
The methoxy carbon.
-
The carbon of the two equivalent aromatic methyl groups.
Comparative ¹³C NMR Data:
| Compound | C=O (ppm) | Aromatic C (ppm) | -OCH₃ (ppm) | Ar-CH₃ (ppm) |
| This compound (Predicted) | ~170 | ~158 (C-OH), ~138 (C-CH₃), ~115 (C-H), ~110 (C-COOCH₃) | ~52 | ~20 |
| Methyl 2,6-dimethylbenzoate (Predicted) | ~171 | ~138 (C-CH₃), ~132 (C-COOCH₃), ~130 (C-H), ~128 (C-H) | ~52 | ~21 |
| Methyl 4-hydroxybenzoate [1][2] | 167.53 | 160.36, 131.97, 122.22, 115.31 | 52.12 | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Predicted data is based on structure-correlation charts.
The ¹³C NMR spectrum of this compound would be distinguished by the specific chemical shifts of its aromatic carbons, influenced by the hydroxyl and two methyl substituents, as well as a single signal for the two equivalent aromatic methyl carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Data for this compound:
Key characteristic absorption bands are expected for the following functional groups:
-
A broad O-H stretch for the hydroxyl group.
-
A strong C=O stretch for the ester carbonyl group.
-
C-H stretches for the aromatic and methyl groups.
-
C-O stretches for the ester and phenol.
-
C=C stretches for the aromatic ring.
Comparative IR Data:
| Functional Group | This compound (Predicted) (cm⁻¹) | Methyl 2,6-dimethylbenzoate (Predicted) (cm⁻¹) | Methyl 4-hydroxybenzoate (cm⁻¹)[3] |
| O-H Stretch | 3600-3200 (broad) | - | 3600-3200 (broad) |
| C-H Stretch (sp³) | 3000-2850 | 3000-2850 | 3000-2850 |
| C-H Stretch (sp²) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O Stretch | ~1710 | ~1720 | ~1685 |
| C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 |
| C-O Stretch | 1300-1000 | 1300-1000 | 1300-1000 |
The presence of a broad O-H stretching band would clearly distinguish this compound and Methyl 4-hydroxybenzoate from Methyl 2,6-dimethylbenzoate. The exact position of the C=O stretch can provide further clues to differentiate the substituted benzoates.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data for this compound:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180, corresponding to its molecular weight.[4] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 149, and the loss of the entire ester group (-COOCH₃) leading to a fragment at m/z = 121.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 180[4] | 149, 121 |
| Methyl 2,6-dimethylbenzoate | 164[5] | 133, 105[6] |
| Methyl 4-hydroxybenzoate | 152[7] | 121, 93[8] |
The molecular ion peak is a definitive characteristic for each compound, allowing for clear differentiation.
Experimental Protocols
Detailed methodologies for the spectroscopic techniques discussed are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum, perform baseline correction, and calibrate the chemical shift scale relative to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI). In EI, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using the discussed spectroscopic methods is illustrated below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and definitive method for the structural confirmation of this compound. By comparing the expected spectral data with that of structurally similar alternatives, researchers can confidently identify and characterize this compound. The detailed protocols and comparative data presented in this guide serve as a valuable resource for professionals in research, development, and quality control.
References
- 1. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
- 2. bmse010009 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2,6-dimethyl-, methyl ester [webbook.nist.gov]
- 6. Benzoic acid, 2,6-dimethyl-, methyl ester [webbook.nist.gov]
- 7. Methylparaben [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
A Comparative Guide to Methyl 4-hydroxy-2,6-dimethylbenzoate and Its Structural Analogs for Researchers
For researchers, scientists, and drug development professionals, the selection and evaluation of lead compounds and their analogs are critical stages in the discovery pipeline. Methyl 4-hydroxy-2,6-dimethylbenzoate, a substituted phenolic compound, and its structural variants present a landscape of potentially diverse biological activities. This guide provides an objective comparison of this compound with its structural analogs, focusing on their physicochemical properties, and in vitro biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound, such as its molecular weight, lipophilicity (LogP), and polar surface area (PSA), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Modifications to the core structure of this compound can significantly alter these properties, thereby influencing its biological activity. The following table summarizes the key physicochemical properties of this compound and a selection of its structural analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| This compound | C₁₀H₁₂O₃ | 180.20 | 2.22 | 46.53 |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 1.69 | 46.53 |
| Methyl 2,4-dihydroxy-6-methylbenzoate | C₉H₁₀O₄ | 182.17 | 1.59 | 66.76 |
| Methyl gallate (Methyl 3,4,5-trihydroxybenzoate) | C₈H₈O₅ | 184.15 | 0.78 | 86.99 |
| Methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate) | C₉H₁₀O₄ | 182.17 | 1.48 | 55.76 |
| Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) | C₁₀H₁₂O₅ | 212.20 | 1.28 | 64.99 |
Comparative Biological Activities
The true potential of these analogs lies in their differential biological activities. This section compares their performance in key in vitro assays for antioxidant, anti-inflammatory, and cytotoxic effects. The data, presented as IC50 values (the concentration required to inhibit 50% of the activity), has been compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary.
Antioxidant Activity
The antioxidant capacity is a measure of a compound's ability to neutralize harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. A lower IC50 value indicates a more potent antioxidant.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| This compound | Data Not Available | |
| Methyl 4-hydroxybenzoate | > 2500 | [1] |
| Methyl 2,4-dihydroxy-6-methylbenzoate | 138.2 | [1] |
| Methyl gallate | 9.8 | [1] |
| Methyl vanillate | 136.4 | [1] |
| Methyl syringate | 10.2 | [1] |
| Ascorbic Acid (Standard) | 27.3 | [1] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is a common target for anti-inflammatory drugs.
| Compound | COX-2 Inhibition IC50 (µM) | Reference |
| This compound | Data Not Available | |
| Methyl 4-hydroxybenzoate | Data Not Available | |
| Methyl 2,4-dihydroxy-6-methylbenzoate | Data Not Available | |
| Methyl gallate | 12.5 | [2] |
| Methyl vanillate | Data Not Available | |
| Methyl syringate | 8.7 | [2] |
| Celecoxib (Standard) | 0.04 | [2] |
Cytotoxic Activity
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability. It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines. A lower IC50 value indicates greater cytotoxicity.
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| This compound | Data Not Available | ||
| Methyl 4-hydroxybenzoate | MCF-7 (Breast Cancer) | > 1000 | [3] |
| Methyl 2,4-dihydroxy-6-methylbenzoate | HeLa (Cervical Cancer) | 89.4 | [4] |
| Methyl gallate | A549 (Lung Cancer) | 45.2 | [5] |
| Methyl vanillate | Data Not Available | ||
| Methyl syringate | HeLa (Cervical Cancer) | 78.5 | [6] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are the methodologies for the key assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well microplate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
Procedure:
-
A commercial COX-2 inhibitor screening kit is typically used.
-
The reaction is initiated by adding arachidonic acid (the substrate) to a reaction mixture containing human recombinant COX-2 enzyme and a fluorometric probe.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
The fluorescence generated from the enzymatic reaction is measured over time using a fluorescence plate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design. Phenolic compounds are known to modulate various signaling pathways involved in inflammation and cell survival. One such key pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes. Some benzoic acid derivatives have been shown to inhibit NF-κB activation.
Below is a diagram illustrating a simplified overview of the canonical NF-κB signaling pathway and a potential point of inhibition by benzoate analogs.
Caption: Simplified NF-κB signaling pathway and potential inhibition by benzoate analogs.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound and its analogs.
Caption: General workflow for synthesis and evaluation of benzoate analogs.
References
Validating the In Vitro Biological Activity of Methyl 4-hydroxy-2,6-dimethylbenzoate: A Comparative Guide
A Predictive In Vitro Analysis of Methyl 4-hydroxy-2,6-dimethylbenzoate's Biological Potential Through a Comparative Study of its Structural Analogs
Due to the limited availability of direct experimental data on the biological activities of this compound, this guide provides a predictive validation of its potential therapeutic properties. By examining the in vitro performance of structurally similar compounds, we can infer the likely anti-inflammatory, antioxidant, and cytotoxic activities of this compound. This comparative analysis serves as a valuable resource for researchers and drug development professionals by offering insights into its potential mechanisms of action and guiding future experimental design.
The following sections detail the in vitro biological activities of selected structural analogs: Methylparaben, Methyl Gallate, and 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester. We present quantitative data from various assays, provide detailed experimental protocols for key methodologies, and visualize the potential signaling pathways and experimental workflows.
Comparative Analysis of In Vitro Biological Activities
To provide a clear comparison of the biological potential, the following tables summarize the available quantitative data for the selected structural analogs of this compound.
Cytotoxicity Data
The cytotoxic potential of the compounds was evaluated against various cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Methylparaben | A431 (Skin carcinoma) | >1000 | [1] |
| H1299 (Lung carcinoma) | ~1500 | [2] | |
| Methyl Gallate | HeLa (Cervical cancer) | 49.7 | [3] |
| MCF-7 (Breast cancer) | 628 | [4][5] | |
| 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester | LNCaP (Prostate cancer) | Growth inhibition observed | [6] |
| DU145 (Prostate cancer) | Growth inhibition observed | [6] |
Antioxidant Activity
The antioxidant capacity of the compounds was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µM) | Reference |
| Methylparaben | Data not available | |
| Methyl Gallate | 38.0 | [7] |
| 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester | Data not available | |
| Ascorbic Acid (Standard) | ~25 | [8][9] |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.
| Compound | NO Inhibition IC50 (µM) | Reference |
| Methylparaben | Data not available | |
| Methyl Gallate | >50 | [10] |
| 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester | Data not available | |
| L-NMMA (Standard) | ~25 | [11] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common method for evaluating the free radical scavenging ability of a compound.[7]
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds in a suitable solvent.
-
Assay Reaction: In a 96-well plate, mix 100 µL of the test compound at various concentrations with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Griess Assay for Nitric Oxide Inhibition
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatant.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours. Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of nitric oxide inhibition and the IC50 value.
Visualizing Pathways and Workflows
To further elucidate the potential mechanisms and experimental processes, the following diagrams are provided.
Experimental workflow for in vitro validation.
Hypothesized inhibition of the NF-κB pathway.
Relationships between the compounds.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to Methyl 4-hydroxy-2,6-dimethylbenzoate and Other Phenolic Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the design and development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. Phenolic esters, a class of aromatic compounds characterized by a hydroxyl group and an ester functional group attached to a benzene ring, are valuable intermediates due to their versatile reactivity. This guide provides a comparative analysis of Methyl 4-hydroxy-2,6-dimethylbenzoate against other phenolic esters, focusing on their synthesis, reactivity, and potential applications. This comparison is supported by available experimental data and established principles of chemical reactivity.
Introduction to this compound
This compound is a substituted phenolic ester that presents a unique reactivity profile due to the presence of two methyl groups ortho to the ester functionality.[1] This steric hindrance significantly influences its role as a synthetic intermediate, offering both challenges and opportunities for chemists.[2][3] Its structure allows for regioselective reactions, making it a valuable tool in the construction of complex molecular architectures.[1]
Comparison of Synthesis: The Impact of Steric Hindrance
The synthesis of phenolic esters is most commonly achieved through the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.[4] The efficiency of this reaction is highly dependent on the structure of the phenolic acid, particularly the steric environment around the carboxylic acid group.
To illustrate this, we compare the synthesis of this compound with that of the less sterically hindered Methyl 4-hydroxybenzoate and its isomer, Methyl 4-hydroxy-3,5-dimethylbenzoate.
Table 1: Comparison of Synthesis Parameters for Selected Phenolic Esters
| Compound | Precursor | Synthesis Method | Typical Reaction Conditions | Reported Yield | Reference |
| This compound | 4-Hydroxy-2,6-dimethylbenzoic acid | Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux | Data not readily available, expected to be lower due to steric hindrance. | [4] |
| Methyl 4-hydroxybenzoate | 4-Hydroxybenzoic acid | Fischer Esterification | Methanol, conc. H₂SO₄, Reflux for 18 hours | Not explicitly stated, but the procedure is well-established. | [5] |
| Methyl 4-hydroxy-3,5-dimethylbenzoate | 4-Hydroxy-3,5-dimethylbenzoic acid | Fischer Esterification | Methanol, Thionyl chloride, Reflux | Not explicitly stated, but the procedure is well-established. | [6] |
The methyl groups ortho to the carboxylic acid in 4-hydroxy-2,6-dimethylbenzoic acid create significant steric hindrance, which can impede the approach of the nucleophilic methanol during esterification.[2] This is expected to result in slower reaction rates and potentially lower yields compared to the synthesis of Methyl 4-hydroxybenzoate, where the para-position of the hydroxyl group offers minimal steric hindrance.[7] The synthesis of the isomeric Methyl 4-hydroxy-3,5-dimethylbenzoate, where the methyl groups are meta to the carboxyl group, would also be expected to proceed more readily than that of the 2,6-dimethyl isomer.[6]
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydroxybenzoate
This protocol is adapted from a standard laboratory procedure for Fischer esterification.[5]
Materials:
-
4-Hydroxybenzoic acid (10 g)
-
Methanol (200 ml)
-
Concentrated sulfuric acid (2 ml)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve 4-hydroxybenzoic acid in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid to the solution.
-
Boil the mixture under reflux for 18 hours.
-
After cooling, pour the reaction mixture into iced water.
-
Extract the product with diethyl ether (2 x 100 ml).
-
Wash the combined ether extracts with saturated sodium bicarbonate solution (2 x 100 ml) and then with water (1 x 100 ml).
-
Dry the ether layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain Methyl 4-hydroxybenzoate.
Protocol 2: Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate
This protocol is based on the Fischer esterification using thionyl chloride as a catalyst.[6]
Materials:
-
4-hydroxy-3,5-dimethylbenzoic acid (5g, 0.030 mole)
-
Methanol (75 mL)
-
Thionyl chloride (8 mL)
-
Solid sodium bicarbonate
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend 4-hydroxy-3,5-dimethylbenzoic acid in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with solid sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
The crude product can be purified by recrystallization.
Reactivity and Applications in Synthesis
The distinct substitution pattern of this compound governs its reactivity. The steric shielding of the ester group can make it more resistant to hydrolysis. Conversely, the phenolic hydroxyl group remains accessible for various transformations, such as etherification and acylation.
The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution, although the positions for substitution are influenced by the existing substituents.
Role in Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, phenolic compounds, in general, are known to interact with various biological pathways.[8] Their antioxidant properties are attributed to their ability to scavenge free radicals, which can play a role in mitigating cellular damage implicated in various diseases. Phenolic compounds have been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[8] The structure of a phenolic ester can influence its bioavailability and interaction with cellular targets.[9]
Below is a generalized representation of how a phenolic compound might influence a cellular signaling pathway.
Caption: Generalized signaling pathway potentially modulated by phenolic esters.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of phenolic esters via Fischer esterification is outlined below.
Caption: General experimental workflow for phenolic ester synthesis.
Conclusion
This compound is a unique phenolic ester whose synthetic accessibility and reactivity are significantly influenced by steric hindrance. Compared to less hindered analogues like Methyl 4-hydroxybenzoate, its synthesis via Fischer esterification is expected to be more challenging, potentially requiring longer reaction times or alternative catalytic systems. However, this steric shielding can also be advantageous, imparting greater stability to the ester group in certain applications. While specific biological activity data is limited, the broader class of phenolic compounds is known to interact with key signaling pathways, suggesting potential for this compound and its derivatives in drug discovery and development. Further research into the synthesis and biological evaluation of this and other sterically hindered phenolic esters is warranted to fully elucidate their potential.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Cytotoxic Profiles of Methyl 4-hydroxy-2,6-dimethylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of Methyl 4-hydroxy-2,6-dimethylbenzoate and its derivatives. Due to a lack of direct comparative studies on a series of its derivatives, this analysis synthesizes findings from structurally related compounds to infer potential trends in cytotoxic activity and to highlight key methodologies for assessing such effects. The derivatization of this compound is a promising strategy for developing novel cytotoxic agents, with modifications such as alkylation, benzylation, and acylation of the hydroxyl group potentially enhancing anti-cancer activity.[1]
Data Presentation: Comparative Cytotoxicity Data
Table 1: Comparative Cytotoxicity of Benzoate Derivatives
| Compound | Cell Line | LC50 (mM) | Reference |
| Methyl benzoate | HEK293 | ~11 | [2][3] |
| CACO2 | ~11 | [2][3] | |
| SH-SY5Y | >7.3 | [2] | |
| Ethyl benzoate | HEK293 | ~8 | [2] |
| SH-SY5Y | ~7 | [2] | |
| Vinyl benzoate | HEK293 | 5.4 | [2] |
| SH-SY5Y | 6.1 | [2] |
Note: The data in Table 1 is for simple benzoate esters and is intended to illustrate how small changes to the ester group can influence cytotoxicity.[2]
Table 2: Illustrative Cytotoxicity of Structurally Related Phenolic Compounds (Chalcone Derivatives)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | SH-SY5Y | >50 | [1] |
| 4′-O-caproylated-DMC | SH-SY5Y | 5.20 | [1] |
| 4′-O-methylated-DMC | SH-SY5Y | Not specified | [1] |
| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 | 2.54 | [4] |
| CCRF-CEM | Not specified | [4] | |
| HepG2 | 58.63 | [4] | |
| Cardamomin | CCRF-CEM | 8.59 | [4] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM | 10.67 | [4] |
Note: This data is for structurally related chalcones and is intended to be illustrative of how derivatization can impact cytotoxicity.[1]
Experimental Protocols
A detailed understanding of the methodologies used to assess cytotoxicity is crucial for interpreting and replicating experimental findings. The most common in vitro method is the MTT assay.
MTT Assay Protocol for Cytotoxicity Screening
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HEK293, CACO2, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound derivatives are not yet fully elucidated, studies on structurally similar phenolic compounds suggest several potential mechanisms of cytotoxic action.[1] These include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][4]
A generalized workflow for determining cytotoxicity via MTT assay.
A simplified diagram of a potential apoptosis induction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Methyl 4-hydroxy-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and chemical research. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Methyl 4-hydroxy-2,6-dimethylbenzoate, a key building block in organic synthesis. The following sections detail the experimental protocols for various methods, present comparative data, and offer insights into the strengths and limitations of each technique.
Comparison of Analytical Techniques for Purity Assessment
A variety of analytical methods can be employed to determine the purity of this compound. The choice of technique often depends on the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity (% area), retention time of the main peak and impurities. | High resolution, suitable for non-volatile and thermally labile compounds, excellent quantitative accuracy. | May require longer analysis times, consumption of organic solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification of volatile impurities by their mass spectra, quantitative purity based on peak area. | High sensitivity and specificity for volatile compounds, allows for definitive identification of impurities. | Not suitable for non-volatile or thermally unstable compounds, may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural confirmation of the main compound, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid turns into a liquid. | Indication of purity; pure compounds have a sharp melting point range. | Simple and rapid technique. | Non-specific, susceptible to observer error, requires a relatively pure sample for accurate determination. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar phenolic compounds and is suitable for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for optimal separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using a calibration curve for more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound. Impurities can be identified by library matching of their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be a powerful tool for purity assessment without the need for a specific reference standard for each impurity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a precise amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of deuterated solvent in a vial.
-
Transfer a precise volume (e.g., 0.6 mL) to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
Caption: A generalized workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Logical flow for integrating data from different analytical techniques to establish a comprehensive purity profile.
The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of Methyl 4-hydroxybenzoate Analogs
For researchers, scientists, and drug development professionals, understanding how subtle changes in a molecule's structure can dramatically alter its biological activity is a cornerstone of modern therapeutic design. This guide delves into the structure-activity relationships (SAR) of analogs of methyl 4-hydroxybenzoate, a well-known phenolic compound, exploring their antioxidant, anti-inflammatory, and cytotoxic properties. By examining the impact of various functional group modifications, we can glean valuable insights for the rational design of more potent and selective therapeutic agents.
While direct and extensive research on the specific biological activities of Methyl 4-hydroxy-2,6-dimethylbenzoate is limited, a wealth of information exists for the broader family of p-hydroxybenzoic acid esters. This guide will focus on the parent compound, Methyl 4-hydroxybenzoate (Methylparaben), and its derivatives to establish a foundational understanding of their SAR.
Comparative Biological Activity of Methyl 4-hydroxybenzoate Analogs
The biological activities of methyl 4-hydroxybenzoate analogs are significantly influenced by the nature of the substituents on the aromatic ring and the ester group. The following tables summarize the available quantitative data for different biological effects.
Cytotoxic Activity against MCF-7 Breast Cancer Cells
The cytotoxicity of parabens, which are alkyl esters of p-hydroxybenzoic acid, has been evaluated in various cancer cell lines. The following data from studies on MCF-7 human breast cancer cells illustrates a clear structure-activity relationship.
| Compound | Structure | IC50 (µM) on MCF-7 Cells |
| Methyl 4-hydroxybenzoate (Methylparaben) | >1000[1] | |
| Butyl 4-hydroxybenzoate (Butylparaben) | ~200[1] | |
| Benzyl 4-hydroxybenzoate (Benzylparaben) | ~100[1] |
Structure-Activity Relationship for Cytotoxicity: The data suggests that the cytotoxicity of parabens against MCF-7 cells increases with the size and lipophilicity of the ester group. Methylparaben, with the smallest alkyl group, is significantly less toxic than butylparaben and benzylparaben.[1] This trend indicates that increased lipophilicity may enhance cell membrane permeability and intracellular accumulation, leading to greater cytotoxic effects.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The substitution pattern on the aromatic ring plays a crucial role in modulating this activity.
-
Hydroxyl Groups: The presence of hydroxyl groups is essential for antioxidant activity. Increasing the number of hydroxyl groups generally enhances antioxidant potential.
-
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as alkyl (e.g., methyl) and methoxy groups, can increase the stability of the resulting phenoxy radical, thereby enhancing antioxidant activity.
-
Steric Hindrance: Bulky groups near the hydroxyl group can sometimes hinder its ability to donate a hydrogen atom, potentially reducing antioxidant activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activities of methyl 4-hydroxybenzoate analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a blank (100 µL of methanol and 100 µL of DPPH solution) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
This assay is used to quantify nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatant. It is a common method to screen for anti-inflammatory activity.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Pathways and Processes
To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflows for biological assays.
Caption: Potential signaling pathways modulated by analogs.
Conclusion
The structure-activity relationship of methyl 4-hydroxybenzoate analogs reveals that modifications to the ester group and substitutions on the phenyl ring are key determinants of their biological activity. Increased lipophilicity of the ester chain appears to enhance cytotoxicity, while the antioxidant and anti-inflammatory activities are more dependent on the electronic and steric properties of the aromatic ring substituents. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research aimed at developing novel therapeutic agents based on the versatile p-hydroxybenzoic acid scaffold. Further systematic studies on a wider range of analogs will be crucial for a more comprehensive understanding of their SAR and for the optimization of their therapeutic potential.
References
A Comparative Review of Synthesis Methods for Methyl 4-hydroxy-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydroxy-2,6-dimethylbenzoate is a substituted aromatic ester with applications in organic synthesis and potentially in the development of novel pharmaceuticals. The strategic placement of its functional groups—a hydroxyl, a methyl ester, and two ortho-methyl groups—makes it an interesting building block. The steric hindrance provided by the two methyl groups adjacent to the ester functionality presents unique challenges and considerations in its synthesis. This guide provides a comparative analysis of the primary methods for the synthesis of this compound, offering detailed experimental protocols and quantitative data to inform method selection for research and development.
Executive Summary
The synthesis of this compound primarily involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid. This guide focuses on three main esterification methods: Fischer-Speier Esterification, Methylation with Dimethyl Sulfate, and Methylation with Diazomethane. The precursor, 4-hydroxy-2,6-dimethylbenzoic acid, is typically synthesized via the Kolbe-Schmitt reaction of 2,6-dimethylphenol.
Each method for the final esterification step presents a distinct profile of advantages and disadvantages in terms of yield, reaction conditions, safety, and scalability. Fischer-Speier esterification is a classic, cost-effective method suitable for large-scale synthesis but may require harsh conditions. Methylation with dimethyl sulfate offers an alternative, though it involves a highly toxic reagent. Methylation with diazomethane provides high yields under mild conditions, making it suitable for small-scale, high-purity applications, but is hampered by the extreme toxicity and explosive nature of the reagent.
Comparison of Synthesis Methods
The following table summarizes the key quantitative and qualitative parameters for the primary methods of synthesizing this compound from its carboxylic acid precursor.
| Parameter | Fischer-Speier Esterification | Methylation with Dimethyl Sulfate | Methylation with Diazomethane |
| Starting Material | 4-hydroxy-2,6-dimethylbenzoic acid | 4-hydroxy-2,6-dimethylbenzoic acid | 4-hydroxy-2,6-dimethylbenzoic acid |
| Key Reagents | Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Dimethyl sulfate (DMS), Base (e.g., K₂CO₃) | Diazomethane (CH₂N₂) |
| Typical Yield | Moderate to High (60-85%) | High (often >90%) | Very High (often nearly quantitative) |
| Reaction Time | 4 - 24 hours | 1 - 6 hours | 0.5 - 2 hours |
| Reaction Temperature | Reflux (typically ~65°C) | Room Temperature to Moderate Heat (e.g., 40-60°C) | Room Temperature or below (0°C to RT) |
| Key Advantages | Inexpensive reagents, suitable for large-scale synthesis. | High yields, relatively fast reaction. | High yields, mild reaction conditions, minimal side products, simple workup. |
| Key Disadvantages | Equilibrium reaction requiring excess alcohol or water removal, potentially harsh acidic conditions, longer reaction times due to steric hindrance. | Dimethyl sulfate is highly toxic and carcinogenic. Requires careful handling and disposal. | Diazomethane is extremely toxic, explosive, and carcinogenic, requiring specialized equipment and handling procedures. Not suitable for large-scale synthesis. |
Experimental Protocols
Precursor Synthesis: 4-hydroxy-2,6-dimethylbenzoic acid via Kolbe-Schmitt Reaction
The necessary precursor, 4-hydroxy-2,6-dimethylbenzoic acid, can be synthesized from 2,6-dimethylphenol using the Kolbe-Schmitt reaction.[1][2]
Experimental Protocol:
-
Formation of the Phenoxide: 2,6-dimethylphenol is dissolved in a suitable solvent and treated with a strong base, such as sodium hydroxide, to form the sodium 2,6-dimethylphenoxide. The water is then removed to yield the dry phenoxide salt.
-
Carboxylation: The dry sodium 2,6-dimethylphenoxide is placed in a high-pressure autoclave. The vessel is pressurized with carbon dioxide (typically to 100 atm) and heated to approximately 125°C for several hours.[1]
-
Workup: After cooling, the reaction mixture is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the 4-hydroxy-2,6-dimethylbenzoic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Method 1: Fischer-Speier Esterification
This method involves the direct acid-catalyzed esterification of the carboxylic acid with methanol. Due to the steric hindrance from the two ortho-methyl groups, harsher conditions or longer reaction times may be necessary compared to unhindered benzoic acids.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is carefully added.
-
Reflux: The mixture is heated to reflux (approximately 65°C) and maintained at this temperature for 4-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TTC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude this compound can be purified by column chromatography or recrystallization.
Method 2: Methylation with Dimethyl Sulfate
Methylation of the carboxylic acid using dimethyl sulfate in the presence of a base is a common and effective alternative to Fischer esterification. It is crucial to handle dimethyl sulfate with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Experimental Protocol:
-
Reaction Setup: 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF. A base, typically anhydrous potassium carbonate (K₂CO₃, >2.0 eq), is added to the solution.
-
Methylation: Dimethyl sulfate (DMS, >1.1 eq) is added dropwise to the stirred suspension at room temperature or slightly elevated temperature (e.g., 40-60°C). The reaction is stirred for 1-6 hours.
-
Workup: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, and the solvent is removed to yield the crude product, which can be purified by column chromatography or recrystallization.
Method 3: Methylation with Diazomethane
Diazomethane is a highly efficient methylating agent that reacts rapidly and cleanly with carboxylic acids to form methyl esters. However, it is extremely hazardous and should only be handled by experienced personnel in a dedicated setup.
Experimental Protocol:
-
Preparation of Diazomethane Solution: An ethereal solution of diazomethane is freshly prepared immediately before use by the reaction of a precursor (e.g., N-nitroso-N-methylurea) with a strong base. Extreme caution is required during this step.
-
Esterification: The solution of 4-hydroxy-2,6-dimethylbenzoic acid in a suitable solvent (e.g., diethyl ether or a mixture of methanol and diethyl ether) is cooled in an ice bath. The freshly prepared, cold ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists, indicating the consumption of the carboxylic acid.
-
Workup: The excess diazomethane is carefully quenched by the dropwise addition of a weak acid, such as acetic acid, until the yellow color disappears. The solvent is then removed under reduced pressure.
-
Purification: The resulting this compound is often of high purity and may not require further purification. If necessary, it can be purified by recrystallization.
Visualizing the Synthesis Workflow
To aid in the conceptualization of the synthesis processes, the following diagrams illustrate the general workflows.
Caption: General workflow for the synthesis of the precursor acid.
Caption: Comparative esterification pathways.
Signaling Pathways and Logical Relationships
The choice of synthesis method is often dictated by a balance of factors including scale, safety, and desired purity. The following diagram illustrates the decision-making logic.
Caption: Decision pathway for synthesis method selection.
References
A Comparative Purity Analysis of Commercial Methyl 4-hydroxy-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The integrity of chemical reagents is a cornerstone of reproducible and reliable scientific research. In drug discovery and development, the purity of starting materials and intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient. Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS No: 83194-70-1 or 708-31-6) is a valuable building block in organic synthesis.[1][2] This guide provides a comparative benchmark of the stated purity of this compound from various commercial suppliers and details the analytical methodologies required for independent verification.
Commercial Purity Overview
The stated purity of commercially available this compound can vary. The following table summarizes the available information from a selection of suppliers. It is critical to note that this data is based on supplier-provided information and should be independently verified. For lot-specific purity, always consult the Certificate of Analysis (CoA).
| Supplier | Stated Purity (%) | Notes |
| Alfa Chemical | 97% Min | Intermediates & Fine Chemicals; Pharmaceutical Raw Intermediates.[3] |
| NINGBO INNO PHARMCHEM CO.,LTD. | High-quality | Produced under strict quality control measures.[1] |
| ChemicalBook Suppliers | - | Multiple suppliers listed with varying product details.[4] |
Note: Researchers should be vigilant for similarly named compounds, such as Methyl 4-hydroxy-3,5-dimethylbenzoate and Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, to ensure they are purchasing the correct molecule.[5]
Potential Impurities
Based on common synthetic routes for similar aromatic esters, potential impurities in commercial this compound may include:
-
Starting Materials: Unreacted 4-hydroxy-2,6-dimethylbenzoic acid or methanol.
-
Byproducts of Esterification: Water and residual acid catalyst.
-
Related Substances: Isomeric impurities or compounds with incomplete methylation.
-
Residual Solvents: Solvents used in the reaction and purification process.[5]
Experimental Protocols for Purity Determination
The following protocols are based on established analytical techniques for aromatic esters and provide a robust framework for in-house purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the analysis of phenolic compounds.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.[5]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.[5]
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Purity can be determined by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using a calibration curve for more accurate quantification.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.[8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[5]
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.[5]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 90°C (hold for 0.7 min), then ramp to 280°C at 35°C/min, with a final hold time of 2 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]
-
MS Transfer Line Temperature: 300 °C[9]
-
Ion Source Temperature: 200 °C[9]
-
-
Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate purity assessments without the need for a specific reference standard of the analyte.[10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation.[5]
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualized Workflows and Pathways
To ensure the quality of this compound for downstream applications, a systematic workflow for purity assessment is crucial.
Caption: Workflow for Purity Assessment and Application.
While specific signaling pathways for this compound are not extensively documented, related phenolic compounds often exhibit biological activities. For instance, a structurally similar compound, Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways.[6] This provides a plausible mechanism of action for structurally related phenolic compounds.
Caption: Putative Anti-inflammatory Signaling Pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. China this compound CAS No.: 83194-70-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. This compound | 708-31-6 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rjstonline.com [rjstonline.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Methyl 4-hydroxy-2,6-dimethylbenzoate and Methylparaben
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulation, the selection of preservatives and active ingredients is paramount to product safety and efficacy. This guide provides a comparative analysis of the biological activities of Methyl 4-hydroxy-2,6-dimethylbenzoate and the widely used preservative, methylparaben.
Due to a notable scarcity of direct experimental data on this compound in publicly available scientific literature, this comparison will leverage data from its structural isomer, Methyl 4-hydroxy-3,5-dimethylbenzoate, as a predictive analogue. This approach allows for a foundational understanding of its potential biological profile in contrast to the well-documented activities of methylparaben. Researchers are advised to consider this substitution when interpreting the presented data.
I. Comparative Overview of Biological Activities
This section summarizes the known antimicrobial, antioxidant, and cytotoxic properties of methylparaben and the inferred properties of this compound, based on its 3,5-isomer.
Antimicrobial Activity
Methylparaben is a well-established antimicrobial agent, effective against a broad spectrum of bacteria and fungi.[1] Its efficacy is often enhanced when used in combination with other parabens.[2] The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben Against Various Microorganisms
| Microorganism | Strain | MIC (mM) | Reference |
| Enterobacter cloacae | - | 2.6 | [2] |
| Escherichia coli | ATCC 8739 | 6.6 | [3] |
| Staphylococcus aureus | ATCC 6538 | 13.1 | [3] |
| Pseudomonas aeruginosa | ATCC 9027 | 26.3 | [3] |
| Candida albicans | ATCC 10231 | 13.1 | [3] |
| Aspergillus niger | ATCC 16404 | 6.6 | [3] |
Antioxidant Activity
Phenolic compounds are recognized for their antioxidant capabilities, primarily their ability to scavenge free radicals.[3] While methylparaben possesses some antioxidant properties, other phenolic compounds, such as methyl gallate (a structural analogue of hydroxybenzoates), demonstrate more potent activity.[3] It is hypothesized that this compound, being a phenolic compound, would also exhibit antioxidant activity.
Table 2: Comparative Antioxidant Activity (IC50) in DPPH Radical Scavenging Assays
| Compound | IC50 Value | Reference |
| Methyl Gallate | 1.02 µg/mL | [3] |
| Gallic Acid (Reference) | 0.94 µg/mL | [3] |
Note: Data for this compound and methylparaben in a directly comparable DPPH assay was not available. Methyl gallate is presented as a structurally related compound with known antioxidant activity.
Cytotoxic Activity
The cytotoxic effects of methylparaben have been studied in various cell lines. It has been shown to induce cytotoxicity, particularly under UVB exposure, and can trigger apoptosis through caspase-dependent pathways.[4] The cytotoxicity of parabens tends to increase with the length of the alkyl chain. For instance, butylparaben has demonstrated a more pronounced cytotoxic effect compared to methylparaben.
Direct cytotoxic data for this compound is unavailable. However, based on its structural similarity to other phenolic compounds, it is plausible that it would exhibit cytotoxic effects, particularly at higher concentrations. Studies on the 3,5-dimethyl isomer suggest that derivatization could significantly modulate cytotoxic activity.[5]
Table 3: Cytotoxicity Data for Methylparaben
| Cell Line | Effect | Concentration | Reference |
| Human Keratinocytes (HaCaT) | Dose-dependent decrease in cell viability | - | [4] |
| Human Fibroblast (CCD1072Sk) | Low cytotoxic activity | Up to 1.0% | [6] |
| Human Hepatocarcinoma (HepG2) | No significant decrease in cell viability | 5-1000 µM | [7] |
| Human Dermal Fibroblasts (HDFn) | No significant decrease in cell viability | 5-1000 µM | [7] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of biological activities.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound or methylparaben) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution of the test compound across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours for bacteria or longer for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
Sample Preparation: Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid or gallic acid).
-
Reaction Mixture: Add the test compound solutions to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated control and vehicle control wells.
-
Incubation: Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[8][9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
III. Visualization of Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to the biological activities discussed.
Figure 1. Hypothesized antimicrobial mechanism of action.
Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Figure 3. Simplified signaling pathway for paraben-induced apoptosis.
IV. Conclusion
This guide provides a comparative overview of the biological activities of this compound and methylparaben, acknowledging the significant data limitations for the former. Methylparaben's profile as a broad-spectrum antimicrobial with moderate cytotoxicity is well-established. Based on structural analogy, this compound is predicted to exhibit similar, though not identical, biological activities.
The provided experimental protocols offer a standardized framework for future in-vitro investigations. It is imperative that further research be conducted to directly assess the antimicrobial, antioxidant, and cytotoxic properties of this compound to validate these predictions and establish a comprehensive biological profile. Such studies are essential for informed decision-making in the development of new pharmaceutical and cosmetic formulations.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photosensitized methyl paraben induces apoptosis via caspase dependent pathway under ambient UVB exposure in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Assessment of hepatotoxicity and dermal toxicity of butyl paraben and methyl paraben using HepG2 and HDFn in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Methyl 4-hydroxy-2,6-dimethylbenzoate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS No: 708-31-6), ensuring the safety of laboratory personnel and compliance with waste management regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
Immediate actions upon exposure:
-
If Swallowed: Rinse mouth with water. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, the following minimum PPE must be worn:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be managed through an approved hazardous waste disposal program. Adherence to local, regional, and national hazardous waste regulations is mandatory.
Step 1: Waste Segregation
-
Isolate waste containing this compound from all other laboratory waste streams.
-
Do not mix with other solvents or chemicals unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it segregated from strong oxidizing agents.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this chemical waste.
-
The container must be made of a material compatible with aromatic esters.
-
Ensure the container is kept tightly closed except when adding waste.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "708-31-6".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.
Step 4: Storage
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the contractor with a complete and accurate description of the waste.
Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
Specific toxicological and ecotoxicological data for this compound are limited. The following table includes data for a closely related compound, Methyl 4-hydroxy-3,5-dimethylbenzoate, to provide an indication of potential hazards.
| Parameter | Value (for Methyl 4-hydroxy-3,5-dimethylbenzoate) | Reference |
| Toxicity to Fish (Danio rerio) | LC50: 23 mg/L (96 h) | [1] |
| Toxicity to Algae (D. subspicatus) | ErC50: 111.9 mg/L (72 h) | [1] |
| Biodegradability | 62% (29 days, readily biodegradable) | [1] |
Note: This data is for a related compound and should be used for guidance only.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4-hydroxy-2,6-dimethylbenzoate
For laboratory personnel engaged in research and development, the safe handling of chemical reagents is of paramount importance. This document provides crucial safety and logistical information for the handling and disposal of Methyl 4-hydroxy-2,6-dimethylbenzoate, ensuring the well-being of researchers and compliance with safety protocols.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety involves the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar aromatic and phenolic compounds.[1][2][3]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2][4] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Safety glasses or goggles | Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[5][6] A face shield should be used in situations with a higher risk of splashing. |
| Body Protection | Laboratory coat | A standard, long-sleeved laboratory coat should be worn to protect the skin from potential contact.[2] For handling larger quantities, a chemical-resistant apron is advised. |
| Respiratory Protection | NIOSH-approved respirator | To be used in areas with inadequate ventilation or when there is a potential for aerosol or dust generation.[5][7] The specific cartridge type should be selected based on the potential airborne concentration. |
Operational Plan: Safe Handling Workflow
Adherence to a structured workflow is critical for minimizing exposure risks and preventing contamination. The following procedure outlines the step-by-step process for the safe handling of this compound.
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[7]
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact : Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing and wash it before reuse. If irritation develops or persists, seek medical advice.[5][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[7]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][8]
-
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and adhere to regulatory standards.
-
Waste Collection : All waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Disposal Method : The recommended method for the disposal of phenolic compounds is incineration at a licensed chemical disposal facility.[10] Never discharge this chemical down the drain or into the environment.[9][10] Contact your institution's EHS department to arrange for a hazardous waste pickup.[9]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. uprm.edu [uprm.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
